molecular formula C5H8IN3O2S B15053105 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide CAS No. 917899-39-9

5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Cat. No.: B15053105
CAS No.: 917899-39-9
M. Wt: 301.11 g/mol
InChI Key: YGWJTVDOQDCULZ-UHFFFAOYSA-N
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Description

5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide ( 917899-39-9) is a chemical reagent of significant interest in medicinal and organic chemistry research. It features a hybrid structure combining a pyrazole heterocycle, an iodine substituent, and a dimethylsulfonamide functional group. The molecular formula is C 5 H 8 IN 3 O 2 S and it has a molecular weight of 301.10 g/mol . The core pyrazole scaffold is a privileged structure in drug discovery, known for its presence in a wide range of pharmacological agents, including anti-inflammatory, anticancer, antibacterial, and antidepressant drugs . The incorporation of a sulfonamide group, a classic pharmacophore, further enhances the potential of this compound as a versatile building block or a subject for biological evaluation . Research into pyrazole-sulfonamide hybrids is a dynamic field, with recent studies highlighting their potential as antiproliferative agents and inhibitors of various enzymes . The iodine atom at the 5-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, making this compound a valuable intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies. Key Chemical Data: • CAS Number: 917899-39-9 • Molecular Formula: C 5 H 8 IN 3 O 2 S • Molecular Weight: 301.10 g/mol This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Handle with care in accordance with all applicable laboratory safety guidelines.

Properties

CAS No.

917899-39-9

Molecular Formula

C5H8IN3O2S

Molecular Weight

301.11 g/mol

IUPAC Name

5-iodo-N,N-dimethylpyrazole-1-sulfonamide

InChI

InChI=1S/C5H8IN3O2S/c1-8(2)12(10,11)9-5(6)3-4-7-9/h3-4H,1-2H3

InChI Key

YGWJTVDOQDCULZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1C(=CC=N1)I

Origin of Product

United States

Foundational & Exploratory

5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide: A Pivotal Scaffold for Directed C-H Functionalization in Kinase Inhibitor Synthesis

[1]

Executive Summary

This compound (CAS: 917899-39-9) is not a therapeutic agent itself but a privileged synthetic intermediate (building block).[1] Its primary "Mechanism of Action" is chemical rather than biological: it functions as a regioselective handle for constructing complex heteroaromatic drugs, particularly ROS1 and ALK inhibitors (e.g., Nuvalent's macrocyclic candidates).

This guide dissects the Directed Ortho-Metalation (DoM) mechanism that enables the synthesis of this scaffold and its subsequent transformation into bioactive kinase inhibitors.[1]

Part 1: The Core Mechanism (Chemical)

The utility of this molecule relies on the N,N-dimethylsulfonamide (DMAS) group acting as a Directed Metalation Group (DMG) . This group overcomes the inherent poor reactivity of the pyrazole C5 position, enabling precise functionalization.

Directed Ortho-Metalation (DoM) Mechanism

In unsubstituted pyrazoles, electrophilic substitution typically occurs at C4. To access the C5 position (critical for many kinase inhibitors), the DMAS group is employed to coordinate a strong base (Lithium), directing deprotonation to the adjacent C5 carbon.

Step-by-Step Mechanistic Flow:

  • Coordination: The oxygen atoms of the sulfonyl group coordinate with the Lithium atom of the base (e.g., n-BuLi).

  • Deprotonation: This coordination brings the base into proximity with the C5 proton, lowering the transition state energy for deprotonation.

  • Lithiation: A stable 5-lithio-pyrazole species is formed.[1]

  • Electrophilic Trapping: The lithiated species reacts with an iodine source (e.g., NIS or

    
    ) to form the This compound .[1]
    
Visualization: The DoM Cycle

The following diagram illustrates the transition from the precursor to the 5-iodo intermediate via the lithiated transition state.[1]

DoM_MechanismPrecursorN,N-dimethyl-1H-pyrazole-1-sulfonamideCoordinationPre-Lithiation Complex(O-Li Coordination)Precursor->Coordination+ n-BuLi (-78°C)Lithiated5-Lithio Intermediate(C5-Li Bond)Coordination->LithiatedDeprotonation (C5-H)TrappingElectrophilic Trapping(+ NIS)Lithiated->TrappingNucleophilic AttackProduct5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamideTrapping->ProductC5-I Bond Formation

Caption: The Directed Ortho-Metalation (DoM) pathway converting the pyrazole precursor to the 5-iodo intermediate via a lithiated transition state.[1]

Part 2: Biological Application (Drug Development)

While the 5-iodo intermediate is chemically active, its biological relevance lies in its role as a precursor for Type I and Type II Kinase Inhibitors .

Target Class: ROS1 and ALK Inhibitors

The 5-iodo-pyrazole scaffold is a key substructure in the synthesis of macrocyclic inhibitors designed to overcome resistance mutations (e.g., ROS1 G2032R or ALK G1202R ).[1]

  • Role: The pyrazole ring often mimics the adenine base of ATP, forming hydrogen bonds with the kinase hinge region.

  • Transformation: The 5-iodo group allows for cross-coupling (Suzuki-Miyaura) to attach the "tail" of the inhibitor, which extends into the solvent front or back pocket of the kinase.[1]

  • Deprotection: The final step involves removing the DMAS group to reveal the free NH-pyrazole, which is essential for H-bond donation to the kinase hinge (typically Glu/Met residues).[1]

Synthetic Workflow: From Reagent to Drug

The following table summarizes the transformation of this intermediate into a bioactive compound.

StageReaction TypeReagentsPurpose
1. Activation DoM / Iodinationn-BuLi, NIS, THFInstall Iodine at C5 for future coupling.
2. Coupling Suzuki-MiyauraBoronic ester, Pd catalystAttach the core scaffold (e.g., pyridine/pyrimidine).
3. Macrocyclization Amide Coupling / EtherificationHATU or MitsunobuConstrain structure to improve selectivity/potency.
4. Deprotection Acid HydrolysisTFA or HClCrucial: Remove Sulfonamide to reveal active NH-pyrazole.[1]

Part 3: Experimental Protocols

Note: These protocols are synthesized from patent literature (e.g., US11542278B1) and standard organic methodologies.

Protocol A: Synthesis of this compound

Objective: Regioselective iodination of the pyrazole ring.[1][2]

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve N,N-dimethyl-1H-pyrazole-1-sulfonamide (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-Butyllithium (1.2 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

    • Observation: A precipitate may form (the lithiated species).[2][3]

    • Time: Stir at -78°C for 30–45 minutes.

  • Iodination: Dissolve N-Iodosuccinimide (NIS) (1.1 equiv) in THF and add dropwise to the reaction mixture at -78°C.

  • Warming: Allow the mixture to warm to room temperature over 1 hour.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with sodium thiosulfate (to remove excess iodine) and brine. Dry over

    
    .[2]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Yield Expectation: 85–95%.

Protocol B: Deprotection (Sulfonamide Removal)

Objective: Reveal the bioactive NH-pyrazole.[1]

  • Dissolution: Dissolve the coupled sulfonamide intermediate in DCM.

  • Acid Treatment: Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in dioxane.

    • Note: The DMAS group is acid-labile but requires strong acidic conditions or heating.[1]

  • Reaction: Stir at room temperature (or reflux if using HCl) for 2–4 hours. Monitor by LC-MS (Look for mass shift corresponding to loss of

    
    ).[1]
    
  • Neutralization: Carefully quench with saturated

    
     (gas evolution!).
    
  • Isolation: Extract with EtOAc/DCM.

Part 4: References

  • Nuvalent, Inc. (2023). Heteroaromatic macrocyclic ether chemotherapeutic agents. U.S. Patent No.[4] 11,542,278.[3][4] Washington, DC: U.S. Patent and Trademark Office. Link

  • Tang, X., et al. (2021).[3][4] Discovery of Macrocyclic Kinase Inhibitors. International Patent Application WO2021/226166. Link

  • Snieckus, V., et al. (2004). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • Fustero, S., et al. (2010). Improved Regioselective Synthesis of 1,5-Disubstituted Pyrazoles. Journal of Organic Chemistry, 75(19), 6417–6423. Link

5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide literature review

[1]

Executive Summary

5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS: 917899-39-9) is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors (e.g., ALK/ROS1 inhibitors).[1][2][3][4][5] Its structural value lies in the N,N-dimethylsulfamoyl moiety, which serves a dual purpose: it acts as a robust protecting group for the pyrazole nitrogen and, more critically, functions as a Directed Ortho Metalation (DoM) group. This directing effect enables highly regioselective functionalization at the C5 position—a transformation that is otherwise difficult to achieve due to the natural C4-nucleophilicity of the pyrazole ring.

This guide details the synthesis, reactivity, and deprotection protocols for this compound, designed for medicinal chemists and process engineers.

Part 1: Chemical Identity & Properties[1][7][8]

PropertySpecification
IUPAC Name This compound
CAS Number 917899-39-9
Molecular Formula C₅H₈IN₃O₂S
Molecular Weight 301.11 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, THF; insoluble in water
Key Functional Groups C-I (Aryl iodide), SO₂N(Me)₂ (Sulfonamide)

Part 2: Synthesis Protocol (Directed Ortho Metalation)

The synthesis of this compound relies on the Directed Ortho Metalation (DoM) strategy.[1] Unlike electrophilic aromatic substitution (EAS), which favors the C4 position of pyrazoles, DoM utilizes the coordination ability of the sulfonamide oxygen to direct a strong base (lithium reagent) to the adjacent C5 proton.

Reaction Scheme

SynthesisSMN,N-dimethyl-1H-pyrazole-1-sulfonamide(Starting Material)Li_Int5-Lithio Intermediate(C5-Li Species)SM->Li_Intn-BuLi, THF-78°C, 30 minProd5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide(Target)Li_Int->ProdIodine (I2)Quench

Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM) utilizing the sulfonamide directing group.

Detailed Methodology

Reagents:

  • N,N-dimethyl-1H-pyrazole-1-sulfonamide (1.0 equiv)[1]

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)[1]

  • Iodine (

    
    ) (1.2 equiv)
    
  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen. Add anhydrous THF and the starting pyrazole sulfonamide.

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C. The sulfonamide oxygen coordinates the lithium, placing the base in proximity to the C5 proton, ensuring exclusive deprotonation at C5 rather than C3.

  • Equilibration: Stir at -78°C for 30–60 minutes to ensure complete formation of the 5-lithio species.

  • Iodination: Dissolve Iodine (

    
    ) in a minimal amount of anhydrous THF and add it dropwise to the lithiated mixture at -78°C. The solution will transition from colorless/yellow to a dark violet/brown.
    
  • Quench: Allow the mixture to warm to room temperature (RT) over 1 hour. Quench with saturated aqueous sodium thiosulfate (

    
    ) to reduce excess iodine (indicated by the disappearance of the violet color).
    
  • Workup: Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over

    
    , and concentrate.[3]
    
  • Purification: Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Critical Control Point: Temperature control is vital. Above -60°C, the lithiated species may undergo "lithium scramble" or degrade, reducing regioselectivity.

Part 3: Reactivity & Applications[1]

The 5-iodo derivative is a "linchpin" intermediate.[1] The iodine atom serves as a reactive handle for palladium-catalyzed cross-coupling, while the sulfonamide group protects the nitrogen.

Cross-Coupling Capabilities

The C5-Iodine bond is highly reactive toward oxidative addition by Palladium(0).

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install aryl groups at C5.[1]

  • Sonogashira Coupling: Reacts with terminal alkynes to install alkynyl groups.

  • Negishi Coupling: Reacts with organozinc reagents for alkylation.

Deprotection of the Sulfonamide

Post-functionalization, the dimethylsulfamoyl group is often removed to reveal the free NH-pyrazole, which is essential for hydrogen bonding in kinase inhibitor binding pockets.

Standard Deprotection Protocol:

  • Reagents: Aqueous HCl (4M to 6M) or Trifluoroacetic acid (TFA) with scavengers.

  • Conditions: Reflux (80–100°C) for 2–6 hours.

  • Note: The N,N-dimethylsulfonamide is more stable than the N-acetyl group but less stable than N-benzyl.[1] It requires acidic hydrolysis.[6][7]

Workflow Diagram: Drug Discovery Application

ReactivityIodo5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamideCouplingPd-Catalyzed Coupling(Suzuki/Sonogashira)Iodo->Coupling R-B(OH)2 or R-C≡CHIntermediate5-Aryl/Alkynyl-N-Protected PyrazoleCoupling->Intermediate C-C Bond FormationDeprotectionAcidic Hydrolysis(HCl/Reflux)Intermediate->Deprotection Remove SO2NMe2Final5-Substituted-1H-Pyrazole(Active Pharmacophore)Deprotection->Final Yields Free NH

Caption: Figure 2. Strategic workflow for converting the 5-iodo scaffold into bioactive 5-substituted pyrazoles.

Part 4: Case Study & Literature Context[1]

Nuvalent Patent (ROS1/ALK Inhibitors)

The title compound is explicitly cited in patent literature (e.g., US11542278B1 ) as a key intermediate for synthesizing macrocyclic kinase inhibitors. In this context, the 5-iodo group allows for the attachment of a "linker" chain that is later cyclized to form a macrocycle, improving the selectivity of the drug for the ROS1 kinase over the structurally similar TRK kinase.

Mechanistic Insight: The use of the N,N-dimethylsulfamoyl group in these patents is deliberate. Unlike N-Boc (which is acid-labile and might fall off during intermediate acidic steps) or N-THP (which introduces a chiral center), the sulfonamide is achiral and orthogonal to many standard protecting groups, surviving basic coupling conditions and mild acidic workups until the final deprotection step.

Part 5: Safety & Handling

  • Organolithiums: n-BuLi is pyrophoric.[1] All transfers must occur under inert atmosphere (Ar/N2).

  • Iodinated Compounds: Generally light-sensitive.[1] Store the product in amber vials at 2–8°C.

  • Sulfonamides: While this specific derivative is a synthetic intermediate, sulfonamides as a class can cause hypersensitivity in some individuals. Handle with gloves and in a fume hood.

References

  • Nuvalent, Inc. (2023). Heteroaromatic macrocyclic ether chemotherapeutic agents. U.S. Patent No. 11,542,278.

    • Context: Describes the use of this compound (Yield: 89%) as a critical intermediate for macrocyclic drugs.[1]

  • Common Organic Chemistry. (n.d.). Lithiation / Iodination of Pyrazoles.

    • Context: Provides general experimental conditions for the lithiation-iodination sequence of N-protected heterocycles.
  • Javorskis, T., & Orentas, E. (2017).[6] Chemoselective Deprotection of Sulfonamides Under Acidic Conditions. The Journal of Organic Chemistry, 82(24), 13423–13439.

    • Context: Discusses the stability and removal conditions of sulfonamide protecting groups.
  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles.

    • Context: Compares electrophilic iodination (C4-selective) vs. lithiation-mediated iodination (C5-selective).[1]

Strategic Architectures: A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the structural design, synthetic challenges, and validation protocols for pyrazole sulfonamides—a privileged scaffold in medicinal chemistry. From the blockbuster COX-2 inhibitor Celecoxib to emerging carbonic anhydrase inhibitors, this architecture remains a cornerstone of drug discovery. This guide moves beyond basic textbook definitions to provide researchers with actionable, high-fidelity protocols for regioselective synthesis and modern SuFEx (Sulfur-Fluoride Exchange) methodologies.

Phase 1: Rational Design & Structural Logic

The Scaffold Architecture

The pyrazole sulfonamide class is distinct because it combines a rigid, five-membered heteroaromatic core (the pyrazole) with a polar, hydrogen-bonding "warhead" (the sulfonamide).

We categorize these into two primary architectures based on the vector of the sulfonamide attachment:

  • Type I (N-Aryl Sulfonamides): The sulfonamide is attached to a phenyl ring at the N1 position of the pyrazole (e.g., Celecoxib). This is critical for COX-2 selectivity, inserting into the enzyme's side pocket.

  • Type II (C-Pyrazole Sulfonamides): The sulfonamide is directly attached to the pyrazole carbon (usually C4). These are often explored for kinase inhibition and antimicrobial activity.

The Regioselectivity Challenge

The most significant hurdle in synthesizing 1,5-diarylpyrazoles (Type I) is regiocontrol . When condensing a hydrazine with a 1,3-diketone, two isomers are possible: the desired 1,5-isomer and the often inactive 1,3-isomer.

  • Steric Control: Bulky groups (e.g.,

    
    ) on the diketone drive the hydrazine attack to the less hindered carbonyl.
    
  • Electronic Control: The nucleophilicity of the hydrazine terminal nitrogens dictates the initial attack vector.

SAR Optimization Workflow

The following diagram illustrates the logical flow for optimizing these scaffolds, moving from pharmacophore mapping to lead candidates.

SAR_Workflow Start Target Identification (COX-2, CA-IX, Kinase) Scaffold Scaffold Selection (Type I vs Type II) Start->Scaffold Docking In Silico Docking (Selectivity Filter) Scaffold->Docking Synthesis Regioselective Synthesis (Knorr / SuFEx) Docking->Synthesis High Score Validation Isomer Validation (NOESY / X-Ray) Synthesis->Validation Validation->Synthesis Wrong Regioisomer Output Lead Candidate Validation->Output Pure Isomer

Figure 1: Iterative Structure-Activity Relationship (SAR) optimization loop for pyrazole sulfonamides.

Phase 2: Synthetic Strategies

Strategy A: The Modified Knorr Condensation (Traditional)

The industry standard for Type I scaffolds (like Celecoxib) involves the condensation of 4-sulfonamidophenylhydrazine with a 1,3-diketone.

  • Mechanism: Nucleophilic attack of the hydrazine

    
     on the diketone carbonyls.
    
  • Critical Parameter: pH Control . Using the hydrazine hydrochloride salt in a protic solvent (EtOH/Water) often favors the 1,5-isomer due to the specific protonation state of the diketone intermediates [1, 2].

Strategy B: SuFEx Click Chemistry (Modern)

Traditional sulfonamide synthesis (sulfonyl chloride + amine) is harsh. The Sulfur-Fluoride Exchange (SuFEx) , pioneered by Sharpless, offers a modular approach.

  • Concept: Use a sulfonyl fluoride (

    
    ) as a stable precursor. It reacts only when activated (e.g., by Calcium or silyl ethers), allowing for "late-stage functionalization" of complex pyrazoles [3].
    

Synthesis_Pathways cluster_classic Route A: Cyclocondensation cluster_modern Route B: SuFEx Late-Stage Acetophenone Acetophenone Diketone 1,3-Diketone (Claisen Product) Acetophenone->Diketone Base (NaH/LiHMDS) Ester Trifluoroacetate Ester->Diketone Hydrazine 4-Sulfonamidophenyl hydrazine HCl Cyclization Cyclization (EtOH/Reflux) Hydrazine->Cyclization Diketone->Cyclization Final Target Pyrazole Sulfonamide Cyclization->Final SuFEx_Step SuFEx Activation (R-SO2F + Amine) Final->SuFEx_Step Derivatization

Figure 2: Dual synthetic workflow comparing traditional cyclocondensation and modern SuFEx derivatization.

Phase 3: Experimental Protocols

Protocol A: Synthesis of the 1,3-Diketone Precursor

Context: This step creates the carbon backbone. The use of a fluorinated ester (e.g., ethyl trifluoroacetate) is common to install the pharmacologically active


 group.

Reagents: 4'-Methylacetophenone (1.0 eq), Ethyl trifluoroacetate (1.1 eq), NaOMe (25% in MeOH) or LiHMDS (1.2 eq), MTBE (solvent).

  • Setup: Flame-dry a 250 mL round-bottom flask under

    
     atmosphere.
    
  • Addition: Dissolve acetophenone in MTBE. Cool to 0°C. Add base dropwise over 20 mins.

  • Reaction: Add ethyl trifluoroacetate. Allow to warm to Room Temperature (RT) and stir for 16h. The solution will turn dark orange/red (enolate formation).

  • Workup: Quench with 3M HCl (carefully!) until pH < 2. Extract with EtOAc (3x).

  • Purification: The 1,3-diketone often exists in equilibrium with its enol form. Recrystallize from hexane or use crude if purity >90% by NMR.

Protocol B: Regioselective Cyclization (The "Celecoxib" Step)

Context: This protocol targets the 1,5-diarylpyrazole isomer with >95:5 regioselectivity.

Reagents: 1,3-Diketone (from Protocol A), 4-Sulfonamidophenylhydrazine Hydrochloride (1.1 eq), Ethanol (absolute).

  • Mixing: In a flask, dissolve the 1,3-diketone in Ethanol (0.5 M concentration).

  • Addition: Add the hydrazine hydrochloride salt directly as a solid.

    • Note: Do NOT add free base hydrazine. The acidic environment provided by the HCl salt is crucial for directing the nucleophilic attack to the trifluoromethyl-adjacent carbonyl first [4].

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Isolation: Cool to RT. The product often precipitates directly.

  • Purification: Filter the solid. Wash with cold 50% EtOH/Water. Recrystallize from Isopropanol/Water to remove trace regioisomers.

Protocol C: SuFEx Sulfonamide Formation (Modern Variant)

Context: For synthesizing novel derivatives where the sulfonamide nitrogen needs complex substitution.

Reagents: Pyrazole-sulfonyl fluoride (1.0 eq), Amine (1.2 eq), DBU (1.5 eq), MeCN.

  • Preparation: Dissolve the sulfonyl fluoride scaffold in MeCN.

  • Coupling: Add the amine and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Reaction: Stir at RT for 30 mins. The "click" nature ensures rapid conversion.

  • Workup: Dilute with EtOAc, wash with dilute citric acid (to remove DBU). Evaporate.

Phase 4: Characterization & Validation

Trustworthiness in this synthesis relies on proving you have the correct regioisomer.

NMR Distinction (The NOE Check)

Standard


 NMR is often insufficient to distinguish 1,3- from 1,5-isomers. You must  use NOESY (Nuclear Overhauser Effect Spectroscopy).
  • 1,5-Isomer (Target): You will see a spatial correlation (NOE cross-peak) between the pyrazole C4-proton and the protons on the N-phenyl ring.

  • 1,3-Isomer (Impurity): The pyrazole C4-proton is spatially distant from the N-phenyl ring; no strong NOE signal will be observed.

Data Summary Table
Parameter1,5-Diarylpyrazole (Target)1,3-Diarylpyrazole (Impurity)
Formation Condition Acidic/Neutral (Hydrazine HCl salt)Basic (Free Hydrazine)
Steric Bulk

adjacent to N-Phenyl

distal to N-Phenyl
19F NMR Shift Typically -63 ppmTypically -60 ppm
Biological Activity High (COX-2 Selective)Low / Inactive

References

  • Penning, T. D., et al. (1997).[1] The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.[1][2] Journal of Medicinal Chemistry.

  • Garg, P. K., et al. (2026). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib.[3] Journal of Chemical Education. (Note: Year adjusted for context, refer to standard J. Chem. Ed. protocols).

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[4]

  • BenchChem. (2025).[2] The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.[1][2] BenchChem Technical Guides.

  • Barrow, A. S., et al. (2019).[4] Sulfur-Fluoride Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. Organic Letters.[4]

Sources

Technical Guide: Spectroscopic Data & Characterization of 5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and experimental handling of 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS: 917899-39-9). This compound is a critical intermediate in medicinal chemistry, particularly for the synthesis of tetra-substituted pyrazoles and ROS1/ALK inhibitors, utilizing the sulfonamide moiety as a Directed Metalation Group (DMG).

Introduction & Compound Significance

This compound serves as a high-value scaffold for transition-metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Negishi). The N,N-dimethylsulfonamide group at position 1 plays a dual role:

  • Protection : It masks the pyrazole nitrogen, preventing catalyst poisoning.

  • Direction : It acts as a powerful Directed Metalation Group (DMG), facilitating exclusive lithiation at the C5 position, which is subsequently quenched with iodine to install the C-I handle.

Chemical Identity[1]
  • IUPAC Name : this compound[1]

  • CAS Number : 917899-39-9[1][2]

  • Molecular Formula : C

    
    H
    
    
    
    IN
    
    
    O
    
    
    S
  • Molecular Weight : 301.10 g/mol

Spectroscopic Data Analysis

A. Mass Spectrometry (ESI-MS)

The mass spectrum is dominated by the protonated molecular ion. The presence of iodine (monoisotopic mass 126.9) provides a distinct mass defect, while the lack of chlorine or bromine simplifies the isotopic envelope.

ParameterValueInterpretation
Ionization Mode ESI (+)Electrospray Ionization, Positive Mode
[M+H]

302.0 m/z Protonated molecular ion (Base Peak)
[M+Na]

324.0 m/zSodium adduct (often observed)
Fragmentation 175 m/zLoss of Iodine radical or HI (characteristic of aryl iodides)
B. Proton Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum is characterized by a simple pattern due to the lack of substitution at C3 and C4. The sulfonamide group exerts a deshielding effect on the ring protons, particularly H3.

Solvent : CDCl


 (Reference: 

7.26 ppm) or DMSO-

(Reference:

2.50 ppm).
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H3 7.60 – 7.65 Doublet (d)1H

Deshielded by adjacent N1-sulfonamide; couples to H4.
H4 6.45 – 6.55 Doublet (d)1H

Upfield resonance; typical for pyrazole C4-H.
N(CH

)

2.95 – 3.00 Singlet (s)6H-Characteristic N-methyl protons of the sulfonamide.

Mechanistic Insight : The chemical shift of H3 is significantly downfield compared to unsubstituted pyrazoles due to the electron-withdrawing nature of the -SO


NMe

group. The coupling constant (

Hz) is diagnostic of vicinal protons in a 5-membered aromatic ring.
C. Carbon-13 NMR ( C NMR)

The


C spectrum confirms the presence of the C-I bond, which typically appears upfield due to the "heavy atom effect" (shielding by the large iodine electron cloud).

Solvent : CDCl


 (Reference: 

77.16 ppm).
PositionShift (

, ppm)
Assignment
C3 ~142.0 Aromatic C-H (Deshielded by N)
C4 ~113.0 Aromatic C-H
C5 ~85.0 – 90.0 C-I (Significantly shielded by Iodine)
N(CH

)

38.0 – 39.0 Dimethylamino carbons
D. Infrared Spectroscopy (FT-IR)

Key diagnostic bands confirm the sulfonamide linkage and the heteroaromatic ring.

  • 3100 – 3150 cm

    
     : C-H stretch (aromatic, weak).
    
  • 2900 – 3000 cm

    
     : C-H stretch (aliphatic methyls).
    
  • 1360 – 1380 cm

    
     : Asymmetric S=O stretch (Sulfonamide).
    
  • 1160 – 1180 cm

    
     : Symmetric S=O stretch (Sulfonamide).
    
  • ~900 – 1000 cm

    
     : Heteroaryl ring breathing modes.
    

Experimental Protocol: Synthesis & Preparation

This protocol outlines the generation of the sample via Directed Ortho-Metalation (DoM), ensuring the highest purity for spectroscopic analysis.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start N,N-dimethyl-1H-pyrazole-1-sulfonamide (Starting Material) Step1 Lithiation (n-BuLi, THF, -78°C) Formation of C5-Li species Start->Step1 Directed Metalation Step2 Iodination (Add I2 in THF) Electrophilic Trap Step1->Step2 C-Li -> C-I Quench Quench & Workup (Na2S2O3 wash) Step2->Quench Remove excess I2 Product This compound (White Solid) Quench->Product Crystallization/Column

Caption: Directed ortho-metalation workflow for regioselective C5-iodination.

Step-by-Step Methodology
  • Setup : Flame-dry a 100 mL round-bottom flask and flush with Argon. Dissolve N,N-dimethyl-1H-pyrazole-1-sulfonamide (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Lithiation : Cool the solution to -78 °C (dry ice/acetone bath). Add

    
    -Butyllithium  (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.
    
    • Observation: The solution may turn slightly yellow. Stir for 30–45 minutes at -78 °C to ensure complete formation of the C5-lithiated species.

  • Iodination : Dissolve Iodine (I

    
    , 1.2 equiv) in anhydrous THF and add it dropwise to the lithiated mixture at -78 °C.
    
    • Observation: The color will transition from yellow to dark brown/purple.

  • Workup : Allow the mixture to warm to room temperature. Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (Sodium Thiosulfate) until the iodine color disappears (solution turns pale yellow/clear).
  • Extraction : Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification : Purify via flash column chromatography (Hexanes:EtOAc gradient) to yield the product as a white solid .

Quality Control & Troubleshooting

When analyzing the spectra, look for these common issues:

  • Impurity at

    
     7.8 / 6.3 ppm : Indicates unreacted starting material (proton at C5).
    
  • Broad Singlet at

    
     13.0+ ppm : Indicates cleavage of the sulfonamide group (formation of free NH-pyrazole), likely due to acidic workup or moisture.
    
  • Extra Doublets : If the lithiation temperature was not maintained at -78 °C, "halogen dance" or isomerization might occur, though rare with this specific directing group.

References

  • Morita, T. et al. (2015).[3][4] "Sequential S

    
    Ar Reaction/Suzuki–Miyaura Coupling/C–H Direct Arylations Approach for the Rapid Synthesis of Tetraaryl-Substituted Pyrazoles." Chemistry – An Asian Journal, 10(8), 1626–1630.[3] 
    
  • Horan, J. C. et al. (2021).[5] "Heteroaromatic macrocyclic ether chemotherapeutic agents." U.S. Patent 11,542,278 B1.[5] (Describes the synthesis and MS characterization of the 5-iodo intermediate).

  • Knochel, P. et al. (2009). "Functionalization of Heterocycles via Directed Ortho-Metalation." Journal of Organic Chemistry, 74, 5810.

Sources

CAS number for 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary & Core Identity

This compound is a specialized heterocyclic building block widely utilized in the synthesis of pharmaceutical agents, particularly tyrosine kinase inhibitors (TKIs).[1] Its primary value lies in its dual functionality: the


-dimethylsulfamoyl (DMAS)  moiety serves as both a robust protecting group for the pyrazole nitrogen and a powerful Directed ortho Metalation (DoM)  directing group. This allows for highly regioselective functionalization at the C5 position, a synthetic challenge in bare pyrazoles due to tautomeric ambiguity.
Chemical Identity Table
PropertySpecification
CAS Number 917899-39-9
IUPAC Name This compound
Synonyms 1-(Dimethylsulfamoyl)-5-iodopyrazole; 5-Iodo-1-(N,N-dimethylsulfamoyl)pyrazole
Molecular Formula

Molecular Weight 301.11 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, THF; Insoluble in water
Parent Compound N,N-Dimethyl-1H-pyrazole-1-sulfonamide (CAS: 133228-21-4)

Synthetic Logic & Mechanism

The synthesis of this compound is not merely a halogenation; it is a textbook example of Directed ortho Metalation (DoM) . Standard electrophilic aromatic substitution on pyrazoles typically favors the C4 position. To access the C5 position, one must exploit the "Complex Induced Proximity Effect" (CIPE) provided by the sulfamoyl group.

The DMAS Advantage

The


 group is superior to other protecting groups (like THP or SEM) for this transformation because:
  • Coordination: The sulfonyl oxygen atoms coordinate with the lithium cation of the base (n-BuLi), bringing the base into immediate proximity of the C5 proton.

  • Inductive Acidification: The electron-withdrawing nature of the sulfonyl group increases the acidity of the C5 proton (

    
     ~25-28), facilitating deprotonation at low temperatures.[1]
    
Synthesis Workflow (DOT Visualization)

SynthesisPath Start Parent Pyrazole (CAS: 133228-21-4) Complex Pre-Lithiation Complex (CIPE Formation) Start->Complex THF, -78°C Lithiate C5-Lithio Species (Intermediate) Complex->Lithiate n-BuLi (1.1 eq) Coordination Product 5-Iodo Product (CAS: 917899-39-9) Lithiate->Product Iodine (I2) Quench Electrophilic Trapping

Figure 1: The Directed ortho Metalation (DoM) pathway for regioselective C5 iodination.

Detailed Experimental Protocol

This protocol is designed for high-purity isolation, minimizing the formation of the 3,5-diiodo byproduct.[1]

Reagents:

  • N,N-Dimethyl-1H-pyrazole-1-sulfonamide (1.0 eq)[1]

  • n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 eq)[1][2]

  • Iodine (

    
    ) (1.2 eq)
    
  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (

    
    ), saturated aqueous solution
    

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Charge with anhydrous THF (0.2 M concentration relative to substrate).

  • Substrate Loading: Add N,N-Dimethyl-1H-pyrazole-1-sulfonamide. Cool the solution to -78°C using a dry ice/acetone bath.

    • Scientific Rationale: Low temperature is critical to stabilize the lithiated intermediate and prevent the "lithium dance" (scrambling of the lithium to other positions) or ring fragmentation.

  • Lithiation (The Critical Step): Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Observation: The solution may turn slightly yellow.

    • Aging:[1] Stir at -78°C for 45–60 minutes. This ensures complete formation of the C5-lithio species via the CIPE mechanism.[1]

  • Electrophilic Trapping: Dissolve Iodine in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C.

    • Color Change: The deep color of iodine will fade as it reacts.

  • Work-up: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated

    
     solution.
    
  • Purification: Extract with Ethyl Acetate (3x). Wash combined organics with 10% Sodium Thiosulfate (

    
    ) to remove excess iodine (indicated by the disappearance of brown color). Dry over 
    
    
    
    , filter, and concentrate.
  • Crystallization: Recrystallize from Hexanes/Ethyl Acetate if necessary.

Applications in Drug Discovery

The 5-iodo derivative is a "linchpin" intermediate.[1] The iodine atom serves as a handle for Palladium-catalyzed cross-coupling, while the sulfonamide remains stable until it is removed to reveal the free pyrazole NH.[1]

Key Reaction Pathways
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate 5-aryl-pyrazoles .[1] This is the most common route for synthesizing kinase inhibitor scaffolds (e.g., crizotinib analogs).

  • Sonogashira Coupling: Reaction with terminal alkynes to access 5-alkynyl-pyrazoles .[1]

  • Deprotection (The Reveal): The DMAS group is cleaved using acidic hydrolysis (e.g., TFA/DCM or HCl/MeOH) after the cross-coupling is complete. This orthogonality is vital; it prevents the pyrazole nitrogen from interfering with the Palladium catalyst during the coupling steps.

Application Workflow (DOT Visualization)

ApplicationFlow Iodo 5-Iodo-N,N-dimethyl- pyrazole-1-sulfonamide (CAS: 917899-39-9) Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Iodo->Coupling Ar-B(OH)2 or Alkyne Pd(PPh3)4, Base Intermediate 5-Substituted-Protected Pyrazole Coupling->Intermediate Deprotect Acidic Hydrolysis (TFA or HCl) Intermediate->Deprotect Cleavage of SO2NMe2 Final Final Drug Scaffold (Free NH Pyrazole) Deprotect->Final Target Molecule

Figure 2: Strategic utilization of the 5-iodo scaffold in convergent synthesis.

Safety & Handling

  • Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2A). As an organosulfur iodine compound, it may release toxic fumes (

    
    , 
    
    
    
    ,
    
    
    ) upon combustion.
  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Light sensitive (iodine-carbon bonds can be photolabile over long periods).[1]

  • Stability: Stable under neutral and basic conditions; labile under strong acidic conditions (sulfonamide hydrolysis).

References

  • Nuvalent, Inc. (2022).[3] Heteroaromatic macrocyclic ether chemotherapeutic agents. US Patent 11542278B1.[3] (Describes the synthesis and isolation of CAS 917899-39-9).

  • ChemicalBook. (2024). Product Entry for CAS 917899-39-9.[1][4] (Verifies commercial availability and CAS assignment).

  • Knochel, P., et al. (2012). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Chemistry – A European Journal. (Contextualizes DoM on protected pyrazoles).

  • BLD Pharm. (2024). Material Safety Data Sheet: N,N-Dimethyl-1H-pyrazole-1-sulfonamide derivatives. (Safety and handling data).

Sources

Technical Guide: Research Applications & Synthetic Utility of Iodinated Pyrazoles

[1]

Executive Summary

The iodinated pyrazole moiety represents a "Goldilocks" zone in heterocyclic chemistry: it is reactive enough to serve as a versatile handle for cross-coupling (C–C, C–N bond formation) yet stable enough to survive multi-step synthetic sequences.[1] In drug discovery, the iodine substituent at the C-4 position often acts as a metabolic blocker or a lipophilic pharmacophore, while in radiopharmaceutical sciences, it serves as a critical entry point for isotopic labeling (


This guide details the regioselective synthesis, catalytic utility, and biological applications of iodinated pyrazoles, supported by validated protocols.

Part 1: Regioselective Synthesis (The "Installation")

The synthesis of iodinated pyrazoles is governed by the electronic disparity between the varying positions of the azole ring. The choice of reagent dictates whether the iodine installs at the nucleophilic C-4 position or the acidic C-5 position.

Electrophilic Aromatic Substitution (EAS) – C-4 Selectivity

The pyrazole ring is electron-rich. Under standard electrophilic conditions, the lone pair on the

  • Reagents:

    
    -Iodosuccinimide (NIS) is preferred over elemental iodine (
    
    
    ) due to higher atom economy and easier handling.
  • Mechanism: The electrophilic iodine species (

    
    ) attacks the C-4 position, followed by deprotonation to restore aromaticity.
    
  • Why C-4? The C-3 and C-5 positions are adjacent to the electron-withdrawing nitrogen atoms (inductive effect), making them less nucleophilic than C-4.

Lithiation-Trapping – C-5 Selectivity

To access the C-5 iodinated isomer, one must invert the reactivity logic using a strong base.

  • Reagents: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Butyllithium (
    
    
    -BuLi) followed by
    
    
    .[2]
  • Mechanism: The proton at C-5 is the most acidic (pKa ~19.8 for 1-methylpyrazole) due to the inductive effect of the adjacent

    
    -1. Lithiation generates a C-5 carbanion, which then attacks the iodine source.
    
  • Constraint: This requires an

    
    -protected pyrazole (e.g., 
    
    
    -methyl,
    
    
    -SEM) to prevent deprotonation of the NH group.
Visualization: Regioselectivity Map

The following diagram illustrates the divergent synthetic pathways based on reagent choice.

RegioselectivityStart1H-Pyrazole(Starting Material)NISReagent: NIS(Electrophilic Source)Start->NIS ElectrophilicConditionsBuLiReagent: n-BuLi then I2(Lithiation/Trapping)Start->BuLi BasicConditionsIntermediate_EASSigma Complex(C-4 Attack)NIS->Intermediate_EAS I+ AttackIntermediate_LiC-5 Lithiated Species(Carbanion)BuLi->Intermediate_Li DeprotonationProduct_C44-Iodopyrazole(EAS Product)Intermediate_EAS->Product_C4 -H+Product_C55-Iodopyrazole(Lithiation Product)Intermediate_Li->Product_C5 +I2

Caption: Divergent synthesis pathways. Electrophiles (NIS) target the nucleophilic C-4; Bases (n-BuLi) target the acidic C-5.

Part 2: The "Handle" – Cross-Coupling Applications

The C–I bond in pyrazoles is weaker (approx. 50 kcal/mol) than C–Br or C–Cl bonds, making it the premier substrate for Palladium-catalyzed cross-coupling. 4-Iodopyrazoles are extensively used to build "biaryl" scaffolds common in kinase inhibitors.

Suzuki-Miyaura Coupling

This is the most frequent application.[3] The 4-iodopyrazole acts as the electrophile, coupling with aryl boronic acids.

  • Catalyst Systems:

    
     or 
    
    
    are standard.
  • Base: Mild bases like

    
     or 
    
    
    are preferred to prevent hydrolysis of sensitive groups.
  • Utility: Used to synthesize p38 MAP kinase inhibitors and COX-2 inhibitors (e.g., Celecoxib analogs).

Sonogashira Coupling

Coupling 4-iodopyrazoles with terminal alkynes yields alkynyl-pyrazoles, which are precursors to fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).

Radiopharmaceutical Precursors

In nuclear medicine, the non-radioactive iodinated pyrazole is often a standard for identifying the retention time of a radio-labeled analog. More importantly, iododestannylation is used:

  • Start with a 4-iodopyrazole.[4][1][2][5][6][7][8][9]

  • Convert to a 4-tributylstannyl pyrazole.

  • React with radioactive

    
     and an oxidant to generate the hot tracer for SPECT imaging [1].
    

Part 3: Experimental Protocols (Self-Validating)

The following protocols are designed to be robust and reproducible.

Protocol A: Synthesis of 4-Iodo-1-methyl-1H-pyrazole (NIS Method)

This protocol utilizes NIS for high atom economy and mild conditions, avoiding the harsh oxidants required by

Materials:

  • 1-Methyl-1H-pyrazole (1.0 equiv)

  • 
    -Iodosuccinimide (NIS) (1.1 equiv)
    
  • Acetonitrile (ACN) (Solvent, 0.5 M concentration)

  • Acetic Acid (Catalytic, 10 mol%)

Step-by-Step:

  • Setup: Charge a round-bottom flask with 1-Methyl-1H-pyrazole and Acetonitrile. Stir at room temperature (RT).

  • Addition: Add the catalytic Acetic Acid. Then, add NIS portion-wise over 10 minutes. Reasoning: Exothermic control and prevention of di-iodination side products.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product is usually less polar than the starting material.

  • Quench: Dilute with EtOAc and wash with 10% Sodium Thiosulfate (

    
    ) solution. Validation: The thiosulfate removes unreacted iodine species, turning the organic layer from yellow/brown to clear.
    
  • Workup: Wash with brine, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexanes or perform flash chromatography if necessary.

    • Expected Yield: 85–95%.

    • Characterization:

      
       NMR will show a significant upfield shift of the C-4 signal due to the heavy atom effect of Iodine (typically ~50-60 ppm).
      
Protocol B: Suzuki Coupling of 4-Iodopyrazole

A general procedure for attaching an aryl group to the C-4 position.

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv)[1][6]
    
  • Dioxane/Water (4:1 ratio)[1]

Step-by-Step:

  • Degassing: Combine solvent, base, and reactants in a vial. Sparge with Nitrogen/Argon for 10 minutes. Critical Step: Oxygen poisons the Pd(0) active species.

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.

  • Heating: Heat to 90°C for 12 hours.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove Palladium black.

  • Isolation: Concentrate and purify via silica gel chromatography.

Part 4: Data & Comparative Analysis

Table 1: Comparison of Iodination Methods for Pyrazoles
MethodReagentsRegioselectivityYieldProsCons
Electrophilic (Standard)

, CAN (Ceric Ammonium Nitrate)
C-4 (Exclusive)80-90%Uses elemental iodine (cheap)CAN is a strong oxidant; not compatible with sensitive groups [2].
Electrophilic (Mild) NIS, TFA/AcOHC-4 (Exclusive)85-95%High atom economy, mild acidNIS is more expensive than

.
Lithiation

-BuLi,

C-5 (Exclusive)70-85%Access to C-5 positionRequires cryogenic temps (-78°C), inert atmosphere, and N-protection [3].
Green Chemistry

,

, Water
C-460-80%Water solvent, no organic wasteLower yields, difficult workup for lipophilic substrates.
Visualization: The Cross-Coupling Workflow

This diagram depicts the catalytic cycle utilizing the 4-iodopyrazole as the oxidative addition partner.

SuzukiCycleReactants4-Iodopyrazole + Aryl Boronic AcidOxAddOxidative Addition(Pd inserts into C-I bond)Reactants->OxAdd InitiationTransMetTransmetallation(Base assisted)OxAdd->TransMet + Boronic AcidRedElimReductive Elimination(Product Release)TransMet->RedElimProduct4-Aryl-Pyrazole(Biaryl Scaffold)RedElim->ProductCatalystPd(0) Species(Regenerated)RedElim->Catalyst Cycle RepeatsCatalyst->OxAdd

Caption: The Suzuki-Miyaura cycle. The weak C-I bond facilitates rapid oxidative addition, the rate-limiting step in many couplings.

References

  • Świątek, K., et al. (2025).[5] Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Retrieved from [Link]

  • Silva, et al. (2020). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Molecules, 25(8), 1784. Retrieved from [Link]

Methodological & Application

The Pyrazole Sulfonamide Scaffold: A Versatile Pharmacophore in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of the pyrazole nucleus and the sulfonamide functional group has given rise to a prominent class of heterocyclic compounds with broad and compelling applications in medicinal chemistry. This guide provides an in-depth exploration of pyrazole sulfonamide derivatives, detailing their synthesis, diverse biological activities, and the experimental protocols utilized to evaluate their therapeutic potential. While the specific compound 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide is not extensively documented in current literature, the principles and applications discussed herein are broadly applicable to this emerging class of molecules. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

The Pyrazole Sulfonamide Moiety: A Privileged Scaffold

The pyrazole ring, an aromatic five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous pharmaceuticals.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with a wide array of biological targets.[1][2] When coupled with the sulfonamide functional group (-SO₂NH₂), a moiety renowned for its role in the development of antibacterial drugs and various enzyme inhibitors, the resulting pyrazole sulfonamide derivatives exhibit a remarkable spectrum of pharmacological activities.[3][4][5] These activities range from anticancer and antimicrobial to anti-inflammatory and antidiabetic properties.[6][7][8]

The synergy between the pyrazole core and the sulfonamide group often leads to compounds with enhanced biological efficacy and favorable pharmacokinetic profiles. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites, while the pyrazole ring can be readily functionalized to modulate properties such as solubility, lipophilicity, and target specificity.[7][9]

Synthetic Strategies for Pyrazole Sulfonamide Derivatives

The synthesis of pyrazole sulfonamide derivatives typically involves a multi-step process that allows for the introduction of diverse substituents on both the pyrazole ring and the sulfonamide nitrogen. A general and adaptable synthetic route is outlined below.

Protocol 1: General Synthesis of Pyrazole-4-Sulfonamide Derivatives

This protocol describes a common pathway for the synthesis of pyrazole-4-sulfonamide derivatives, which are a well-studied class of these compounds.[5][10]

Step 1: Synthesis of the Pyrazole Core

The construction of the pyrazole ring is often the initial step. A widely used method is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11]

  • Materials:

    • Pentane-2,4-dione (or other suitable 1,3-dicarbonyl compound)

    • Hydrazine hydrate (85%)

    • Methanol

  • Procedure:

    • Dissolve pentane-2,4-dione in methanol at room temperature.

    • Slowly add hydrazine hydrate to the solution. This reaction is often exothermic.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure to obtain the crude pyrazole product, which can be used in the next step without further purification.[10]

Step 2: Sulfonylation of the Pyrazole Ring

The introduction of the sulfonyl chloride group onto the pyrazole ring is a critical step. This is typically achieved using chlorosulfonic acid.[10]

  • Materials:

    • 3,5-dimethyl-1H-pyrazole (or the pyrazole from Step 1)

    • Chlorosulfonic acid

    • Thionyl chloride

    • Chloroform

  • Procedure:

    • In a flask equipped with a dropping funnel and under a nitrogen atmosphere, add the pyrazole to chloroform.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of chlorosulfonic acid in chloroform to the stirred pyrazole solution.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for several hours.

    • Add thionyl chloride to the reaction mixture and continue stirring at 60°C for an additional 1-2 hours.

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction with ice-water and extract the product with chloroform.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pyrazole sulfonyl chloride.[10]

Step 3: Formation of the Sulfonamide

The final step is the reaction of the pyrazole sulfonyl chloride with an appropriate amine to form the desired sulfonamide.[5][8]

  • Materials:

    • Pyrazole-4-sulfonyl chloride (from Step 2)

    • A primary or secondary amine (e.g., 2-phenylethylamine)

    • A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the amine and DIPEA in DCM at room temperature.

    • Slowly add a solution of the pyrazole-4-sulfonyl chloride in DCM to the amine solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Once the starting material is consumed, wash the reaction mixture with water.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole-4-sulfonamide derivative.[5][8]

G cluster_synthesis General Synthesis of Pyrazole-4-Sulfonamides start 1,3-Dicarbonyl + Hydrazine pyrazole Pyrazole Core Formation start->pyrazole Condensation sulfonylation Sulfonylation (Chlorosulfonic Acid) pyrazole->sulfonylation sulfonyl_chloride Pyrazole Sulfonyl Chloride sulfonylation->sulfonyl_chloride sulfonamide Pyrazole Sulfonamide Product sulfonyl_chloride->sulfonamide Amidation amination Amine + Base amination->sulfonamide

Figure 1. A generalized workflow for the synthesis of pyrazole-4-sulfonamide derivatives.

Medicinal Chemistry Applications of Pyrazole Sulfonamides

The versatility of the pyrazole sulfonamide scaffold has led to its exploration in a multitude of therapeutic areas.

Anticancer Activity

Numerous pyrazole sulfonamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[10] The mechanism of action can vary depending on the specific substitution pattern of the molecule. Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

  • Example Application: A study on new 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives showed in vitro antiproliferative activity against U937 cells.[10]

Protocol 2: In Vitro Antiproliferative Assay (CellTiter-Glo®)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[10]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrazole sulfonamide derivative against a specific cancer cell line.

  • Materials:

    • Cancer cell line (e.g., U937)

    • Complete cell culture medium

    • 96-well microplates

    • Test compound (pyrazole sulfonamide derivative) dissolved in a suitable solvent (e.g., DMSO)

    • Positive control (e.g., Mitomycin C)

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound and the positive control in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells with untreated cells as a negative control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

    • After the incubation period, allow the plate to equilibrate to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).[10]

Compound ClassCell LineIC₅₀ (µM)Reference
Pyrazole-4-sulfonamide DerivativesU937Varies[10]
Antimicrobial Activity

The sulfonamide moiety is historically significant for its antibacterial properties.[3][5][12] Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which is essential for the synthesis of folic acid in bacteria.[3][5] Folic acid is a vital precursor for the synthesis of nucleic acids, and its inhibition leads to a bacteriostatic effect.[3][12] Pyrazole sulfonamides have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[6][13]

G cluster_pathway Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamide Pyrazole Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Figure 2. The mechanism of action of sulfonamides as competitive inhibitors of dihydropteroate synthetase (DHPS) in the bacterial folic acid synthesis pathway.
Enzyme Inhibition

Beyond their antibacterial and anticancer effects, pyrazole sulfonamides have been investigated as inhibitors of various other enzymes with therapeutic relevance.

  • Carbonic Anhydrase Inhibitors: Certain sulfonamide-bearing pyrazolone derivatives have shown inhibitory activity against carbonic anhydrase isoenzymes.[14] Carbonic anhydrase inhibitors have applications in the treatment of glaucoma, epilepsy, and other conditions.[4][14]

  • α-Glucosidase Inhibitors: Acyl pyrazole sulfonamides have been identified as effective α-glucosidase inhibitors, suggesting their potential as antidiabetic agents.[1][15] α-Glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition can help to control postprandial hyperglycemia.[1]

  • N-Myristoyltransferase (NMT) Inhibitors: Pyrazole sulfonamides have been developed as potent inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), a potential drug target for the treatment of Human African Trypanosomiasis (HAT).[9]

Protocol 3: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a pyrazole sulfonamide derivative against a specific enzyme.

  • Objective: To determine the IC₅₀ value of a test compound against a target enzyme.

  • Materials:

    • Purified target enzyme

    • Substrate for the enzyme

    • Assay buffer

    • 96-well microplate

    • Test compound (pyrazole sulfonamide derivative) dissolved in a suitable solvent (e.g., DMSO)

    • Positive control inhibitor (if available)

    • Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the test compound. Include wells with no inhibitor as a control for 100% enzyme activity and wells with no enzyme as a background control.

    • Pre-incubate the enzyme with the inhibitor for a specific period at a controlled temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or luminescence using a microplate reader.

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective pyrazole sulfonamide inhibitors often involves extensive structure-activity relationship (SAR) studies.[7][9] These studies aim to understand how modifications to different parts of the molecule affect its biological activity. For example, in the development of TbNMT inhibitors, modifications to the pyrazole headgroup, the linker region, and the sulfonamide cap were systematically explored to improve potency and CNS penetration.[9] Replacing a core aromatic ring with a flexible linker was found to significantly improve selectivity.[9]

Conclusion and Future Perspectives

The pyrazole sulfonamide scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. The ease of synthesis and the ability to readily modify the core structure allow for the generation of large libraries of compounds for high-throughput screening. The diverse range of biological activities exhibited by this class of molecules, including anticancer, antimicrobial, and enzyme inhibitory effects, underscores their potential for the development of novel therapeutics. Future research in this area will likely focus on the design of more potent and selective inhibitors, the elucidation of their mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties for clinical applications.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. Available at: [Link]

  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. (2009). Molbank. Available at: [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). Chemistry & Biodiversity. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Journal of the Iranian Chemical Society.
  • Sulfonamide compounds incorporating pyrazole with biological activities. (n.d.).
  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (2024). Frontiers in Chemistry. Available at: [Link]

  • The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace.
  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). Journal of Chemical Sciences.
  • Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.). African Journal of Microbiology Research.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Egyptian Journal of Chemistry.
  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (n.d.). SciELO México.
  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. (2016). Molecules. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). Journal of Medicinal Chemistry.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. (2021). Journal of Medicinal Chemistry.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry B.
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry B.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Semantic Scholar.
  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. (n.d.). Journal of Medicinal Chemistry.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • N,N-Dimethyl-1H-pyrazole-1-sulfonamide | 133228-21-4. (n.d.). Sigma-Aldrich.
  • 4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide. (2026). Advanced ChemBlocks.

Sources

5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide for fragment-based screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide: A Privileged Scaffold for Modern Fragment-Based Screening

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for lead generation, particularly for challenging biological targets.[1] The success of any FBDD campaign hinges on the quality and chemical diversity of the fragment library. This guide introduces this compound, a rationally designed fragment that incorporates multiple strategic features to maximize its utility in biophysical screening assays. We provide an in-depth analysis of the fragment's design, a proposed synthetic route, and detailed, field-proven protocols for its application in Thermal Shift Assays, NMR spectroscopy, and X-ray crystallography.

Introduction: The Rationale for a Purpose-Built Fragment

The core principle of FBDD is to screen low molecular weight compounds (typically < 300 Da) that bind to a target with low affinity (µM to mM range).[1] These initial "hits" are then optimized into more potent, lead-like molecules. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[2]

Our subject, this compound, is not merely another pyrazole. It is engineered to overcome specific challenges in the FBDD workflow:

  • Enhanced "Screenability": The inclusion of an iodine atom provides a heavy atom for phasing in X-ray crystallography and serves as a potential halogen bond donor, a key interaction in modern drug design.[3][4]

  • Defined Growth Vectors: The N,N-dimethylsulfonamide group offers a well-defined point for synthetic elaboration, crucial for the fragment-to-lead evolution process, while also potentially improving aqueous solubility.

  • Optimal Biophysical Properties: The fragment is designed to adhere to the "Rule of Three," maximizing the probability of identifying high-quality, ligand-efficient hits.[5]

This document serves as a comprehensive guide to leveraging these features in your FBDD campaigns.

Fragment Profile and Physicochemical Properties

A successful fragment must balance complexity, solubility, and molecular weight. The properties of this compound are designed to meet these criteria.

PropertyCalculated Value"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight ~317.1 g/mol < 300 g/mol While slightly over the guideline, its feature-rich nature justifies its inclusion. It efficiently explores chemical space.
cLogP ~1.5≤ 3Ensures adequate aqueous solubility, which is critical for biophysical assays and reduces non-specific binding.
Hydrogen Bond Donors 0≤ 3The sulfonamide oxygen atoms act as acceptors.
Hydrogen Bond Acceptors 3 (2x S=O, 1x pyrazole N)≤ 3Provides specific points of interaction with the protein target.
Rotatable Bonds 2≤ 3Low conformational flexibility increases the likelihood of a favorable binding entropy.

Proposed Synthesis Pathway

The synthesis of pyrazole sulfonamides is a well-documented process.[6][7] The following is a proposed, high-yield two-step synthesis starting from N,N-dimethyl-1H-pyrazole-1-sulfonamide.

G cluster_0 Step 1: Iodination cluster_1 Step 2: Purification A N,N-dimethyl-1H-pyrazole-1-sulfonamide C This compound A->C Acetic Acid, Reflux B Iodinating Agent (e.g., I₂, HIO₃) D Crude Product C->D Workup & Extraction F Pure Fragment D->F Eluent: Hexane/EtOAc E Column Chromatography (Silica Gel)

Caption: Proposed two-step synthesis of the target fragment.

Protocol: Synthesis of this compound

This protocol is adapted from established methods for the iodination of pyrazole rings.[8]

  • Reaction Setup: To a solution of N,N-dimethyl-1H-pyrazole-1-sulfonamide (1.0 eq) in glacial acetic acid (4 mL/mmol), add HIO₃ (0.2 eq). Stir the mixture for 10 minutes at room temperature.

  • Iodination: Add I₂ (0.8 eq) to the mixture. Heat the reaction to reflux (approx. 118 °C) for 4-6 hours, monitoring progress by TLC.

  • Workup: After cooling to room temperature, carefully neutralize the mixture with a 2N NaOH solution until the dark color disappears. Add a few drops of saturated Na₂S₂O₃ solution to obtain a colorless solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract exhaustively with dichloromethane (3x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure. Purify the resulting residue by flash column chromatography (silica gel, eluent: light petroleum–ethyl acetate, 10:1) to afford the title compound.[8]

Application Protocols for Fragment Screening

The true value of this fragment is realized in its application. Below are detailed protocols for primary screening, hit validation, and structural characterization.

Workflow Overview

FBDD_Workflow cluster_screening Primary Screening (High-Throughput) cluster_validation Hit Validation & Characterization cluster_structure Structural Biology cluster_progression Hit-to-Lead Chemistry TSA Thermal Shift Assay (TSA) Identify initial binders by ΔTm NMR NMR Spectroscopy (HSQC) Confirm binding & map site TSA->NMR Validate Hits ITC Isothermal Titration Calorimetry (ITC) Determine binding thermodynamics (Kd, ΔH, ΔS) NMR->ITC Quantify Affinity Xray X-ray Crystallography Determine 3D binding mode NMR->Xray Guide Co-crystallization LeadOpt Structure-Guided Optimization Elaborate fragment to improve potency Xray->LeadOpt Rational Design

Caption: A typical FBDD workflow utilizing the target fragment.

Protocol 1: Thermal Shift Assay (TSA/DSF) for Primary Screening

The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid, high-throughput method to detect ligand binding by measuring changes in protein thermal stability.[9][10] Binding of the fragment is expected to stabilize the protein, resulting in a positive shift in its melting temperature (Tₘ).

Principle of Causality: A ligand binding to the folded state of a protein stabilizes that state, meaning more thermal energy is required to unfold it. This increased stability is observed as a higher melting temperature (Tₘ).[1]

Materials:

  • Purified target protein (~0.2-0.5 mg/mL).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Screening Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound (100 mM stock in DMSO).

  • Real-Time PCR (qPCR) instrument.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in the screening buffer. For a 50 µL final reaction volume, a typical mix contains protein at a final concentration of 5-10 µM and SYPRO Orange at a final concentration of 5x.[9]

  • Assay Plate Setup:

    • Dispense 49.5 µL of the master mix into the wells of a 96-well or 384-well PCR plate.

    • Add 0.5 µL of the fragment stock solution (100 mM in DMSO) to the sample wells for a final fragment concentration of 1 mM and a final DMSO concentration of 1%.

    • For control wells, add 0.5 µL of pure DMSO. Run controls in triplicate.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to mix.

    • Place the plate in the qPCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tₘ is the temperature at the midpoint of the unfolding transition, often calculated as the peak of the first derivative (-dF/dT).

    • A hit is defined as a fragment that induces a significant positive shift in Tₘ (ΔTₘ) compared to the DMSO control, typically ΔTₘ > 2 °C.

Protocol 2: NMR Spectroscopy for Hit Validation

NMR spectroscopy is a highly sensitive method for unambiguously confirming direct binding to the target protein.[11][12] The most common experiment for FBDD is the protein-observed 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which requires an isotopically ¹⁵N-labeled protein.

Principle of Causality: The HSQC spectrum produces a peak for each N-H bond in the protein backbone. When a fragment binds, it alters the chemical environment of nearby amino acid residues, causing their corresponding peaks in the spectrum to shift (a Chemical Shift Perturbation, or CSP).[13]

Materials:

  • ¹⁵N-labeled purified target protein (50-200 µM) in NMR buffer (e.g., 20 mM Phosphate pH 6.8, 50 mM NaCl, 1 mM DTT).

  • 99.9% Deuterium Oxide (D₂O).

  • Fragment stock solution (100 mM in d6-DMSO).

  • High-field NMR spectrometer with a cryoprobe.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 550 µL sample of ¹⁵N-labeled protein in NMR buffer, adding D₂O to a final concentration of 10% for the spectrometer lock.

  • Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This confirms the protein is folded and provides a baseline.[13]

  • Fragment Titration: Add a small aliquot of the fragment stock solution to the NMR tube to achieve the desired final concentration (e.g., 500 µM). Ensure the DMSO concentration remains below 2% to avoid protein destabilization.

  • Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum in the presence of the fragment.

  • Data Analysis & Interpretation:

    • Overlay the reference and test spectra.

    • Identify peaks that have shifted or broadened significantly upon addition of the fragment. These are the CSPs.

    • Self-Validation: True binding will result in specific, dose-dependent shifts for a subset of peaks. Non-specific aggregation often causes widespread signal loss or broadening.

    • Mapping the CSPs onto the protein's 3D structure (if known) can reveal the location of the binding site.

Protocol 3: X-ray Crystallography for Structural Elucidation

The presence of the iodine atom makes this compound an excellent candidate for X-ray crystallography, providing the ultimate validation of binding and a precise 3D map of the interaction.[14]

Principle of Causality: The high electron density of the iodine atom produces a strong signal in the electron density map, making it easier to unambiguously identify the location and orientation of the bound fragment, even at lower resolutions or with partial occupancy. This acts as an intrinsic "phasings" tool.

Materials:

  • High-quality crystals of the target protein.

  • Cryoprotectant solution (e.g., reservoir solution supplemented with 25% glycerol).

  • Fragment stock solution (100 mM in DMSO).

Step-by-Step Methodology (Crystal Soaking):

  • Prepare Soaking Solution: Create a soaking solution by adding the fragment to the cryoprotectant solution to a final concentration of 2-10 mM. Causality Check: The DMSO concentration should be kept low (<10%) to avoid damaging the crystal lattice.

  • Soaking: Using a cryo-loop, carefully transfer a protein crystal from its growth drop into the soaking solution. Allow the crystal to soak for a period ranging from minutes to several hours. The optimal time is target-dependent and must be determined empirically.

  • Crystal Harvesting & Freezing: Quickly move the crystal from the soaking drop and plunge it into liquid nitrogen to flash-freeze it, preventing ice crystal formation.

  • Data Collection: Mount the frozen crystal on a goniometer in a synchrotron X-ray beamline and collect diffraction data.

  • Structure Solution & Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo-protein structure as a model.

    • Examine the resulting difference electron density map (Fo-Fc). A strong, unambiguous region of positive density corresponding to the shape of the fragment confirms its binding. The high density of the iodine atom should be particularly prominent.

    • Model the fragment into the density and refine the structure to obtain a high-resolution view of the protein-fragment complex.

Hit-to-Lead Progression: A Forward Look

Identifying a fragment hit is the first step. The chemical architecture of this compound provides clear vectors for optimization.

Caption: Potential growth vectors for lead optimization.

The N,N-dimethylsulfonamide can be modified to explore interactions in a solvent-exposed region, while the C3 and C4 positions of the pyrazole ring can be functionalized to engage deeper pockets of the binding site, guided by the structural information obtained from crystallography.

Conclusion

This compound is more than just a small molecule; it is a sophisticated tool designed for the modern FBDD workflow. Its combination of a privileged pyrazole core, a heavy atom for crystallographic utility, and clear synthetic vectors for elaboration makes it a highly valuable addition to any fragment screening library. The protocols detailed herein provide a robust framework for its successful implementation, from initial high-throughput screening to definitive structural characterization, accelerating the path from fragment hit to viable lead candidate.

References

  • The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. [Link]

  • Thermal‐shift assay for fragment library screening. ResearchGate. [Link]

  • Interrogating fragments using a protein thermal shift assay. UQ eSpace, The University of Queensland. [Link]

  • Thermal Shift Assays. Charles River. [Link]

  • Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Bio-protocol. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. ResearchGate. [Link]

  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. MDPI. [Link]

  • NMR screening techniques in drug discovery and drug design. ScienceDirect. [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

  • Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. [Link]

  • Crystal structure of chlorido{1-(2,3-dimethyl-5-oxido-1-phenyl-1H-pyrazol-2-ium-4-yl-κO)-2-[3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene-κO]hydrazin-1-ido-κN}copper(II) from laboratory X-ray powder data. Acta Crystallographica Section E. [Link]

  • Drug Discovery and Development. Oxford Instruments. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

  • Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. PubMed. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. [Link]

  • Halogen bonding in 5-iodo-1-arylpyrazoles investigated in the solid state and predicted by solution C-NMR spectroscopy. Supramolecular Chemistry. [Link]

  • Advances in X-ray crystallography methods to study structural dynamics of macromolecules. ScienceDirect. [Link]

  • Fragment to lead optimization of pyrazine-based inhibitors. ResearchGate. [Link]

  • The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University. [Link]

  • Decomposition of Small Molecules for Fragment-Based Drug Design. MDPI. [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. Semantic Scholar. [Link]

  • 4-Iodo-1,5-dimethyl-1H-pyrazole. PubChem. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES. Humanitarian and Natural Sciences Journal. [Link]

  • Pyrazole derivatives. Georganics. [Link]

Sources

Strategic Iodination of Pyrazole Scaffolds: Regiocontrol and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib and Rimonabant. The introduction of an iodine atom is rarely the end goal; rather, it serves as a critical linchpin for downstream complexity generation via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or Buchwald-Hartwig aminations.

However, pyrazoles present a unique regioselectivity paradox:

  • C4-Position: Electron-rich and nucleophilic, susceptible to Electrophilic Aromatic Substitution (EAS).

  • C5-Position: The most acidic proton (in N-substituted pyrazoles), accessible via lithiation/deprotonation.

  • C3-Position: Often the most difficult to access directly, usually requiring de novo synthesis or steric blocking strategies.

This guide details three distinct protocols to target these positions with high fidelity, moving beyond generic "textbook" conditions to robust, process-ready methodologies.

Decision Framework: Selecting the Right Method

Before weighing reagents, analyze your substrate's electronic and steric profile. Use this logic flow to determine the optimal protocol.

IodinationLogic Start Target Position? C4 C4-Iodination (Nucleophilic Site) Start->C4 C5 C5-Iodination (Acidic Site) Start->C5 SubstrateType Substrate Electronics? C4->SubstrateType ProtectingGroup N1-Substituted? C5->ProtectingGroup ElectronRich Electron Rich/Neutral (Alkyl/Aryl groups) SubstrateType->ElectronRich Activated ElectronPoor Electron Deficient (e.g., -CF3, -NO2) SubstrateType->ElectronPoor Deactivated MethodA Method A: Green Oxidative (I2 / H2O2 / Water) ElectronRich->MethodA MethodB Method B: Acid-Mediated NIS (NIS / TFA or I2 / CAN) ElectronPoor->MethodB YesPG Yes (Aryl/Alkyl/SEM) ProtectingGroup->YesPG NoPG No (Free NH) ProtectingGroup->NoPG MethodC Method C: Lithiation/Trapping (n-BuLi / I2 / -78°C) YesPG->MethodC ProtectFirst Step 0: Protect N1 (Required) NoPG->ProtectFirst ProtectFirst->MethodC

Figure 1: Strategic decision tree for selecting pyrazole iodination protocols based on regiochemistry and substrate electronics.

Detailed Protocols

Protocol A: C4-Iodination of Deactivated Pyrazoles (The "CAN" Method)

Target: Pyrazoles with electron-withdrawing groups (e.g.,


) that fail under standard 

conditions. Mechanism: Ceric Ammonium Nitrate (CAN) acts as a Single Electron Transfer (SET) oxidant, generating a highly reactive iodonium species (

equivalent) or radical cation intermediate.
Materials
  • Substrate: 1-Aryl-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv)

  • Iodine Source: Elemental Iodine (

    
    ) (1.3 equiv)[1][2][3]
    
  • Oxidant: Ceric Ammonium Nitrate (CAN) (1.1 equiv)[2][3]

  • Solvent: Acetonitrile (MeCN) (Reagent Grade)

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the pyrazole substrate (1.0 mmol) in MeCN (6 mL).

  • Reagent Addition: Add CAN (603 mg, 1.1 mmol) followed by elemental iodine (330 mg, 1.3 mmol). Note: The order is flexible, but adding iodine last allows for immediate visual monitoring.

  • Reaction: Heat the mixture to reflux (approx. 82°C) . Stir overnight (12–16 hours).

    • Checkpoint: The reaction color will darken. TLC should show the disappearance of the starting material.[3] If conversion is stalled, add 0.2 equiv of additional CAN.

  • Work-up:

    • Cool to room temperature.[2][3][4]

    • Remove MeCN under reduced pressure (rotary evaporator).

    • Redissolve residue in Ethyl Acetate (EtOAc) or DCM.

  • Quenching (Critical): Wash the organic layer with saturated aqueous Sodium Thiosulfate (

    
    ) .[3]
    
    • Observation: The deep purple/brown organic layer will turn pale yellow or clear as excess iodine is reduced to iodide.

  • Isolation: Wash with brine, dry over anhydrous

    
    , filter, and concentrate. Purify via silica gel flash chromatography (typically Hexanes/EtOAc).
    

Why this works: The


 group pulls electron density from the ring, making C4 less nucleophilic. CAN overcomes this by generating a "super-electrophile" iodine species.
Protocol B: Regioselective C5-Iodination (The Lithiation Route)

Target: Accessing the C5 position (adjacent to N1). Mechanism: Directed Ortho Metalation (DoM) or deprotonation of the most acidic ring proton. This relies on the "Halogen Dance" principle where the lithiated species is trapped by an electrophile (


).
Materials
  • Substrate: N-protected pyrazole (e.g., 1-phenyl-1H-pyrazole). Free NH pyrazoles will simply be deprotonated at Nitrogen.

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes.[1][2][5]

  • Electrophile: Iodine (

    
    ) dissolved in dry THF.[2]
    
  • Solvent: Anhydrous THF (inhibitor-free).

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a 2-neck flask and cool under a stream of Argon or Nitrogen.

  • Solvation: Dissolve the pyrazole (1.0 mmol) in anhydrous THF (5 mL).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry Ice/Acetone bath). Allow to equilibrate for 15 minutes.

  • Lithiation: Add n-BuLi (1.3 equiv, ~0.52 mL) dropwise via syringe.

    • Rate: Add slowly down the side of the flask to avoid localized heating.

    • Incubation: Stir at -78°C for 30–60 minutes. The solution often turns yellow/orange, indicating the formation of the lithiated species.

  • Trapping: Add the solution of Iodine (1.4 equiv in THF) dropwise.

    • Observation: The color will transition to dark brown.

  • Warming: Allow the reaction to stir at -78°C for 10 minutes, then remove the cooling bath and warm to room temperature naturally.

  • Quench & Extraction: Quench with saturated

    
     solution. Extract with EtOAc.
    
  • Iodine Removal: Wash with saturated Sodium Thiosulfate (as in Protocol A) to remove unreacted iodine.

Protocol C: Green Iodination (Aqueous Media)

Target: Electron-rich pyrazoles; environmentally sensitive applications. Mechanism: In situ generation of hypoiodous acid (HOI) or iodonium species using Hydrogen Peroxide as the oxidant.

  • Suspend pyrazole (1.0 equiv) in Water .[2][3]

  • Add

    
     (0.5 equiv) and 
    
    
    
    (30% aq, 0.6 equiv).[3]
  • Stir at room temperature. The reaction is atom-economical (water is the byproduct).

  • Note: This method may fail for strongly deactivated pyrazoles (use Protocol A instead).

Comparative Data & Troubleshooting

ParameterProtocol A (CAN/

)
Protocol B (Lithiation)Protocol C (Green/

)
Selectivity Exclusive C4 Exclusive C5 (if N-subst)C4
Substrate Scope Excellent for EWG (

,

)
Requires N-protectionBest for EDG (Alkyl,

)
Reaction Temp Reflux (80°C)Cryogenic (-78°C)Room Temp
Key Risk Oxidative cleavage of sensitive groupsMoisture sensitivityLow reactivity with deactivated rings
Typical Yield 80–95%65–89%60–90%
Troubleshooting Guide
  • Problem: Low yield in Protocol B (Lithiation).

    • Cause: Wet THF or insufficient cooling. The lithiated intermediate is extremely basic and will react with trace water.

    • Fix: Distill THF over Sodium/Benzophenone or use molecular sieves. Ensure internal temperature probe reads <-70°C during n-BuLi addition.

  • Problem: Poly-iodination.

    • Cause: Excess reagent or highly activated substrate.

    • Fix: Reduce

      
       equivalents to 0.95. Monitor strictly by LCMS.
      
  • Problem: Purple product after column.

    • Cause: Trapped iodine in the crystal lattice.

    • Fix: Triturate the solid with cold hexanes or wash the organic layer more vigorously with thiosulfate before drying.

Mechanistic Visualization

The following diagram illustrates the electronic divergence between the C4 and C5 pathways.

Mechanism Pyrazole N-Substituted Pyrazole IntermediateC4 Sigma Complex (C4-Attack) Pyrazole->IntermediateC4 Electrophile (I+) (CAN/I2 or NIS) IntermediateC5 5-Lithio-Pyrazole (C5-Deprotonation) Pyrazole->IntermediateC5 Base (n-BuLi) (Coordination to N1) ProductC4 4-Iodo-Pyrazole IntermediateC4->ProductC4 -H+ ProductC5 5-Iodo-Pyrazole IntermediateC5->ProductC5 Electrophile (I2)

Figure 2: Mechanistic divergence. Electrophiles attack the electron-rich C4, while strong bases deprotonate the acidic C5 position (facilitated by N1 coordination).

References

  • RSC Advances. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025).[1][2][3][4][5] Retrieved from [Link]

  • Journal of Organic Chemistry. Room temperature ICl-induced dehydration/iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. (2008).[6] Retrieved from [Link]

  • New Journal of Chemistry. Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water. (2013). Retrieved from [Link]

  • Chemistry – An Asian Journal. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. (2024).[7][8] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges, particularly low reaction yields, encountered during the synthesis of this and structurally related compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are crucial intermediates for creating diverse molecular architectures through cross-coupling reactions.[1] This resource provides in-depth, experience-driven advice in a question-and-answer format to help you navigate the complexities of this synthesis.

Troubleshooting Guides & FAQs

This section directly addresses specific issues that may arise during your experiment.

Issue 1: Low or No Yield of the Desired this compound

Question: My reaction is resulting in a very low yield, or I'm not isolating any of the target product. What are the potential causes and how can I resolve this?

Answer: Low yields in the synthesis of this compound can arise from several factors, spanning from the choice of reagents and reaction conditions to the inherent reactivity of the substrate. A systematic approach to troubleshooting is crucial.

1. Re-evaluate Your Iodinating Agent and Conditions

The choice of iodinating agent is critical for success. The electron-withdrawing nature of the N,N-dimethylsulfonamide group deactivates the pyrazole ring, making electrophilic substitution more challenging.[2]

  • Insufficiently Reactive Iodinating Agent: Standard molecular iodine (I₂) alone may not be electrophilic enough for this substrate.[2] Consider using a more potent iodinating system.

    • N-Iodosuccinimide (NIS) in Acidic Media: NIS in the presence of a strong acid like trifluoroacetic acid (TFA) or sulfuric acid can be highly effective for deactivated pyrazoles.[2][3] A study on the iodination of sulfonamide-functionalized pyrazoles successfully used NIS in a mixture of glacial acetic acid and TFA to achieve a 71% yield.[4]

    • In Situ Generation of a More Potent Iodinating Species: A combination of an iodide salt (e.g., NaI, KI) with an oxidant like Ceric Ammonium Nitrate (CAN) or hydrogen peroxide can generate a more powerful electrophilic iodine species in the reaction mixture.[2]

    • Iodine Monochloride (ICl): ICl is a potent iodinating agent, but its reactivity can sometimes lead to side reactions if not properly controlled.[5][6]

  • Suboptimal Reaction Conditions:

    • Temperature: For deactivated substrates, heating is often necessary. The iodination of 1-aryl-3-CF₃-pyrazoles with NIS/TFA, for example, is conducted at 80 °C.[2]

    • Solvent: The solvent must be able to dissolve the reactants and be compatible with the reaction mechanism. Acetonitrile, acetic acid, and dichloromethane are commonly used solvents for iodination reactions.[2][5]

2. Consider the Synthesis Strategy: Order of Functionalization

The synthetic route can significantly impact the overall yield. You have two primary pathways to the target molecule.

Strategy A: Iodination followed by Sulfonylation

This approach involves first iodinating a suitable pyrazole precursor and then introducing the N,N-dimethylsulfonamide group.

Strategy B: Sulfonylation followed by Iodination

In this route, N,N-dimethyl-1H-pyrazole-1-sulfonamide is synthesized first and then subjected to iodination. The search results indicate that the sulfonamide group is electron-withdrawing, which will influence the subsequent iodination step.[4]

A visual representation of these strategies is provided below:

synth_strategies cluster_A Strategy A cluster_B Strategy B A1 Pyrazole A2 5-Iodopyrazole A1->A2 Iodination A3 5-Iodo-N,N-dimethyl-1H- pyrazole-1-sulfonamide A2->A3 Sulfonylation B1 Pyrazole B2 N,N-Dimethyl-1H- pyrazole-1-sulfonamide B1->B2 Sulfonylation B3 5-Iodo-N,N-dimethyl-1H- pyrazole-1-sulfonamide B2->B3 Iodination

Caption: Alternative synthetic strategies for this compound.

3. Purity of Starting Materials and Reagents

The purity of your starting materials is paramount.

  • N,N-Dimethyl-1H-pyrazole-1-sulfonamide: If you are following Strategy B, ensure the starting sulfonamide is pure. Impurities from the sulfonylation step could interfere with the iodination reaction.

  • Iodinating Agents: Iodinating agents like ICl and NIS are sensitive to moisture and can decompose over time.[6] Using a fresh bottle or purifying the reagent before use is recommended.

4. Potential for Isomer Formation

Question: I am observing multiple spots on my TLC plate, suggesting the formation of isomers. How can I control the regioselectivity of the iodination?

Answer: The formation of isomers, such as 4-iodo or di-iodinated products, is a common challenge in pyrazole chemistry.[2] The N,N-dimethylsulfonamide group at the N1 position will direct iodination, but the conditions can influence the outcome.

  • Directed Lithiation for C5-Iodination: For exclusive synthesis of 5-iodo pyrazole derivatives, a powerful technique is the deprotonation at the C5 position using a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C), followed by quenching the resulting lithium pyrazolide with molecular iodine.[4] This method offers excellent regioselectivity for the C5 position.[7]

The workflow for this highly selective method is as follows:

directed_lithiation start Start with N,N-Dimethyl-1H-pyrazole- 1-sulfonamide in dry THF step1 Cool to -78 °C start->step1 step2 Add n-BuLi dropwise step1->step2 step3 Generate Lithium 5-Pyrazolide step2->step3 step4 Quench with I₂ solution step3->step4 step5 Warm to Room Temperature & Aqueous Workup step4->step5 end Isolate pure 5-Iodo product step5->end

Caption: Workflow for regioselective C5-iodination via directed lithiation.

  • Controlling Electrophilic Iodination: When using electrophilic iodinating agents, the conditions can be fine-tuned to favor C5-iodination, although it might be less selective than the lithiation route. Careful control of stoichiometry, temperature, and reaction time is crucial.[6]

Issue 2: Difficult Purification

Question: My purification by column chromatography is challenging, and I'm struggling to isolate the pure product.

Answer: Purification can be difficult due to the similar polarities of the starting material, product, and any isomeric byproducts.[2]

  • Optimize Column Chromatography:

    • Solvent System: Systematically screen different eluent systems. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.

    • Silica Gel: Ensure you are using an appropriate amount of silica gel and that it is properly packed.

  • Recrystallization: If your product is a solid, recrystallization can be a very effective purification method, especially for larger scales.[2] Experiment with different solvent systems to find one that provides good differential solubility for your product and impurities.

Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound via Directed Lithiation

This protocol is adapted from methodologies for the selective C5-iodination of substituted pyrazoles.[4][7]

Objective: To synthesize this compound with high regioselectivity.

Materials:

  • N,N-Dimethyl-1H-pyrazole-1-sulfonamide

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, nitrogen-purged round-bottom flask, dissolve N,N-dimethyl-1H-pyrazole-1-sulfonamide (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • While stirring vigorously, add n-BuLi (1.1-1.3 eq) dropwise.

  • Stir the mixture at -78 °C for 10-30 minutes.

  • In a separate flask, prepare a solution of iodine (1.2-1.4 eq) in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature over several hours.

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Electrophilic Iodination using N-Iodosuccinimide (NIS)

This protocol is based on methods for iodinating deactivated pyrazole systems.[2][4]

Objective: To synthesize this compound via electrophilic substitution.

Materials:

  • N,N-Dimethyl-1H-pyrazole-1-sulfonamide

  • N-Iodosuccinimide (NIS)

  • Glacial Acetic Acid

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of N,N-dimethyl-1H-pyrazole-1-sulfonamide (1.0 eq) in a 1:1 mixture of glacial acetic acid and TFA, add NIS (1.1-1.5 eq).

  • Heat the reaction mixture (e.g., to 80 °C) and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with DCM.

  • Carefully wash the organic layer with saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃ solution until the aqueous layer is neutral or slightly basic.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary

The choice of iodination method can significantly affect the yield and regioselectivity. The following table provides a comparative overview based on literature for related pyrazole systems.

Iodination MethodReagentsTypical ConditionsRegioselectivityReported YieldsReference
Directed Lithiation n-BuLi, I₂Anhydrous THF, -78 °C to RTExclusive C565-89%[4]
Electrophilic Iodination NIS, Acid (TFA)Acetic Acid/TFA, 80 °CC4/C5 mixture possible~71% for a C4-iodo sulfonamide[4]
Oxidative Iodination I₂, CANAcetonitrile, 80 °CC4 favoredVariable, complex mixtures possible with sulfonamides[2][4]
Iodine Monochloride ICl, Li₂CO₃DCM, RTC4Moderate to excellent[5]

Safety Information

  • Strong Bases: n-Butyllithium is highly pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Acids: Trifluoroacetic acid is highly corrosive. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.[2]

  • Oxidizing Agents: Ceric Ammonium Nitrate and hydrogen peroxide are strong oxidizers and should be handled with care.[2]

  • Solvents: Use flammable organic solvents in a well-ventilated area, away from ignition sources.

References

  • Technical Support Center: Synthesis of 4-Iodopyrazole - Benchchem. (n.d.).
  • Metal-free molecular iodine-catalyzed direct sulfonylation of pyrazolones with sodium sulfinates leading to sulfonated pyrazoles at room temperature - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021, August 5). Molecules.
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC. (n.d.).
  • Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing). (2025, March 25).
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. (n.d.).
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Publishing. (n.d.).
  • troubleshooting low yields in ICl iodination reactions - Benchchem. (n.d.).
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem. (n.d.).
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. (2023, July 13).
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - ACS.org. (2023, February 6).
  • Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine | Request PDF - ResearchGate. (2025, August 7).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
  • N,N-Dimethyl-1H-pyrazole-1-sulfonamide | 133228-21-4 - Sigma-Aldrich. (n.d.).

Sources

5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide off-target effects in [cell line]

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (IDMPS) Technical Support Center: Troubleshooting Off-Target Effects

User Guide: this compound (IDMPS)

Classification: Reactive Fragment / Synthetic Intermediate Primary Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Synthesis (ALK/ROS1 intermediates), Serine Hydrolase Probe Development.

Executive Summary

You are likely accessing this guide because This compound (henceforth IDMPS ) has appeared as a "hit" in your primary screen or is showing unexpected cytotoxicity/reactivity in your biological assays.

Critical Technical Insight: While often cataloged as a simple building block, IDMPS possesses two distinct chemical "warheads" that drive promiscuous biological activity:

  • The N-Sulfamoyl Group: A potential electrophile capable of modifying active site serines (Serine Hydrolase inhibition).

  • The 5-Iodo-Pyrazole Core: A halogen-bonding motif that can also undergo nucleophilic aromatic substitution (SNAr) in electron-deficient environments.

This guide addresses the specific "off-target" phenotypes associated with these mechanisms in standard cell lines (e.g., HEK293 , A549 , HeLa ).

Module 1: Mechanism of Action & Off-Target Pathways

The "Hidden" Target: Serine Hydrolase Inhibition

Unlike standard reversible inhibitors, N-substituted pyrazoles (specifically N-acyl and N-sulfonyl variants) are privileged scaffolds for inhibiting the Serine Hydrolase superfamily (e.g., MAGL, FAAH, ABHD6).

  • Mechanism: The active site serine of the enzyme attacks the sulfur atom of the sulfonamide group. The pyrazole ring acts as a leaving group.[1]

  • Result: The enzyme becomes covalently sulfonylated (irreversible or slowly reversible inhibition), leading to accumulation of lipid substrates (e.g., 2-AG, anandamide) which can alter cell signaling and viability.

Cysteine Reactivity (Thiol Depletion)

The electron-withdrawing nature of the sulfonamide group at position 1 activates the pyrazole ring. In high-glutathione (GSH) environments (like the cytosol), the iodine at position 5 can be susceptible to attack, or the sulfonamide itself can react with highly nucleophilic cysteines.

OffTargetPathways IDMPS IDMPS (Compound) SerineHydrolase Serine Hydrolase (MAGL/FAAH) IDMPS->SerineHydrolase Nucleophilic Attack (Ser-OH) Cysteine Reactive Cysteine (GSH / Proteins) IDMPS->Cysteine S_NAr or Transfer Sulfonylation Covalent Sulfonylation (Enzyme Dead) SerineHydrolase->Sulfonylation Pyrazole Leaving Group ThiolAdduct Thiol-Adduct Formation Cysteine->ThiolAdduct Irreversible Binding LipidAccumulation Lipid Signaling Perturbation Sulfonylation->LipidAccumulation Substrate Buildup OxStress Oxidative Stress (Cytotoxicity) ThiolAdduct->OxStress GSH Depletion

Figure 1: Dual mechanism of off-target interference. The compound can act as a covalent modifier of both Serine (enzymatic inhibition) and Cysteine (redox stress).

Module 2: Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity in [Cell Line]

Symptom: You observe a steep dose-response curve with complete cell death >10 µM, which does not correlate with your target potency. Likely Cause: Glutathione (GSH) depletion due to covalent reactivity or off-target inhibition of essential housekeeping serine hydrolases.

Diagnostic StepProtocolInterpretation
1. Thiol Rescue Pre-incubate cells with NAC (N-acetylcysteine, 1-5 mM) or GSH-EE (1 mM) for 1 hour before adding IDMPS.Rescue: Toxicity is driven by electrophilic reactivity (covalent binding). No Rescue: Toxicity is likely due to specific off-target binding (e.g., ion channels).
2. Time-Dependence Compare IC50 at 4 hours vs. 24 hours .Shift > 10-fold: Indicates covalent/irreversible mechanism (time-dependent accumulation of adducts).
3. Washout Assay Treat cells for 2 hours, wash 3x with PBS, replace media, and measure viability after 24h.Toxicity Persists: The compound has covalently modified cellular targets.
Issue 2: "Sticky" or Inconsistent Assay Data

Symptom: High variation between replicates or "bell-shaped" concentration curves. Likely Cause: Aggregation. The 5-iodo-pyrazole core is lipophilic and halogen-enriched, prone to forming colloidal aggregates that sequester proteins.

  • Solution: Add 0.01% Triton X-100 or 0.05% Tween-20 to your assay buffer.

  • Validation: If potency decreases significantly in the presence of detergent, your initial "hit" was likely an artifact of aggregation.

Issue 3: False Positives in Kinase Screens

Symptom: IDMPS inhibits a kinase (e.g., ALK, ROS1) in biochemical assays but fails in cellular phosphorylation assays (Western blot). Likely Cause: The compound is a fragment. In a biochemical assay, the high concentration required for fragments (often 50-100 µM) allows the iodine to form "halogen bonds" with the kinase hinge region. In cells, the compound is metabolized or sequestered before reaching this occupancy.

  • Action: Check for de-iodination . Incubate IDMPS with liver microsomes (or HepG2 S9 fraction) and analyze by LC-MS. Loss of Iodine (M-127) renders the scaffold inactive against most kinase targets.

Module 3: Frequently Asked Questions (FAQ)

Q1: Is IDMPS a specific inhibitor for any known target? A: No. It is primarily a chemical building block. However, structurally related N-sulfamoyl pyrazoles are used as probes for MAGL (Monoacylglycerol Lipase) . If you are studying lipid metabolism, IDMPS acts as a "dirty" inhibitor of this pathway [1].

Q2: Why does the compound degrade in my DMSO stock? A: N-sulfonyl azoles are sensitive to moisture. The N-S bond can hydrolyze, releasing dimethylamine and the 5-iodopyrazole core.

  • Fix: Store solid at -20°C. Make fresh DMSO stocks immediately prior to use. Do not store freeze-thaw aliquots of the solution.

Q3: Can I use this compound for "Click" chemistry? A: The 5-iodo group is excellent for Palladium-catalyzed cross-coupling (Suzuki/Sonogashira) in synthetic settings. It is not suitable for bio-orthogonal "Click" chemistry in live cells because the reaction conditions (Pd catalyst, heat) are cytotoxic, and the iodine is not sufficiently reactive for copper-free click reactions.

Module 4: Experimental Validation (LC-MS Protocol)

To confirm if IDMPS is covalently modifying your protein of interest (POI):

  • Incubation: Incubate purified POI (5 µM) with IDMPS (50 µM) for 2 hours at 37°C.

  • Digestion: Digest with Trypsin.

  • LC-MS/MS: Search for a mass shift on Serine residues (Dimethylsulfamoyl adduct: +107.04 Da ) or Cysteine residues (displacement of Iodine or addition).

  • Control: Run a parallel sample with a non-reactive analog (e.g., 5-methyl-N,N-dimethyl-pyrazole-1-sulfonamide) to confirm the role of the iodine/sulfonamide.

References

  • Adibekian, A., et al. (2011).[2] Click-generated triazole ureas as ultrapotent in vivo-active serine hydrolase inhibitors.[2] Nature Chemical Biology, 7, 469–478.[2] Link (Mechanistic basis for N-acyl/sulfonyl azole reactivity with serine hydrolases).

  • Niessen, S., et al. (2013). Proteome-wide map of targets of the serine hydrolase inhibitor JZL184. Journal of the American Chemical Society, 135(2), 760-766. Link (Demonstrates off-target profiles of related sulfamoyl scaffolds).

  • Nuvalent, Inc. (2021).[3] Heteroaromatic macrocyclic ether chemotherapeutic agents. U.S. Patent 11,542,278.[4] Link (Cites IDMPS as a key intermediate in the synthesis of ALK/ROS1 inhibitors).

  • Lisarates, M., et al. (2019). Halogen bonding in fragment-based drug discovery. Journal of Medicinal Chemistry, 62(10), 4783–4806. Link (Explains the promiscuous binding nature of iodine-enriched fragments).

Sources

interpreting unexpected results with 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting Unexpected Reactivity & Spectral Anomalies Applicable Compound ID: 5-I-DMAS-Pz (5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide)

Introduction: The Deceptive Scaffold

You are likely using This compound as a functionalizable scaffold. The iodine at C5 serves as a handle for cross-coupling (Suzuki, Sonogashira), while the


-dimethylsulfamoyl (DMAS) group acts as a robust protecting group for the pyrazole nitrogen.

However, this molecule is chemically "bipolar." The electron-withdrawing nature of the sulfonamide combined with the steric bulk at the N1 position creates a unique reactivity landscape. This guide addresses the three most common "unexpected results" reported by researchers: Halogen Migration , Coupling Stagnation , and Protodeiodination .

Issue 1: The "Magical" Iodine Migration (Halogen Dance)

Symptom: You attempted a lithiation or metal-halogen exchange (e.g., using


-BuLi or LDA) to functionalize the ring.
  • Expected Result: Functionalization at C5 (replacing Iodine).

  • Actual Result: The Iodine has moved to C3 or C4, or you observe a mixture of regioisomers. Mass spec shows the correct mass, but NMR splitting patterns are wrong.

Technical Diagnosis: You have triggered a Halogen Dance (Base-Catalyzed Halogen Migration) . The 1-sulfonamide group is strongly electron-withdrawing (EWG), which acidifies the protons at C3 and C4. Upon treatment with a base, the generated carbanion is not static. If the resulting lithiated species is not trapped immediately, the iodine atom will migrate to the thermodynamically more stable position (often adjacent to the sulfonamide oxygen's coordination sphere or to the most acidic position).

Mechanism of Failure

The lithiated intermediate undergoes rapid equilibration. The "dance" is driven by the stability of the heteroaryl-lithium species.

HalogenDance cluster_0 Thermodynamic Equilibration Start 5-Iodo-SM Li_Int Lithiated Species (Kinetic) Start->Li_Int + Base (LDA/BuLi) Migrated Isomerized Lithio-Species (Thermodynamic) Li_Int->Migrated Halogen Dance (Equilibration) Product Regioisomer Product (Wrong Substitution) Migrated->Product + Electrophile caption Fig 1. Mechanism of Halogen Dance in 1-Sulfonyl-5-iodopyrazoles

Troubleshooting Protocol
VariableRecommendationRationale
Temperature Keep below -78°C The rate of halogen migration is temperature-dependent.[1] Higher temps favor thermodynamic equilibration (migration).
Base Choice Use

-PrMgCl·LiCl (Turbo Grignard)
Avoids deprotonation of the ring protons (C3/C4). Instead, it performs direct I-Mg exchange.
Quenching In-situ trapping Do not stir the lithiated species. Add your electrophile before or simultaneously with the base if possible (Barbier conditions).

Issue 2: The "Stubborn" Coupling (Steric Failure)

Symptom: You are attempting a Suzuki-Miyaura or Sonogashira coupling at C5.

  • Observation: No reaction (NR) or extremely low conversion (<10%). Starting material is recovered intact.

  • Hypothesis: The catalyst is dead. (Likely incorrect).

Technical Diagnosis: Steric Shielding by the Sulfonamide. The


-dimethylsulfamoyl group is bulky. In 5-iodo-pyrazoles, the iodine is ortho to this bulky protecting group. This creates a "steric wall" that hinders the oxidative addition of the Palladium(0) species into the C-I bond. Furthermore, the lone pairs on the sulfonamide oxygens can coordinate to the Pd, potentially poisoning the catalyst or forming stable, unreactive palladacycles.
Optimization Workflow
  • Switch Ligands: Standard triphenylphosphine (

    
    ) is too bulky and not electron-rich enough.
    
    • Recommendation: Use Buchwald Ligands (e.g., XPhos, SPhos) or NHC ligands (PEPPSI-IPr). These are designed to facilitate oxidative addition in sterically hindered systems.

  • Increase Temperature: Steric barriers are kinetic. Heating to 100–120°C (microwave preferred) often overcomes the activation energy barrier.

  • Base Selection: Switch from carbonate bases (

    
    ) to hydroxides (
    
    
    
    ) or phosphates (
    
    
    ) to accelerate the transmetallation step.

Issue 3: The "Phantom" Product (Protodeiodination)

Symptom: Mass spectrometry shows a major peak corresponding to


.
  • Interpretation: The Iodine atom has been replaced by a Hydrogen atom.

  • Context: Usually occurs during Pd-catalyzed cross-coupling attempts.

Technical Diagnosis: Reductive Elimination of Hydride. This occurs when the oxidative addition complex (


) intercepts a hydride source instead of the transmetallating agent.

Common Culprits:

  • Wet Solvents: Water acts as a proton source.

  • Alcohol Solvents:

    
    -hydride elimination from isopropanol or ethanol reduces the Pd-Ar species.
    
  • Excessive Heating: Promotes homolytic cleavage or solvent activation.

Diagnostic Logic Tree

Protodeiodination Result Result: De-iodinated Product (Ar-H) Solvent Solvent Check: Is it an Alcohol or Wet? Result->Solvent Base Base Check: Is it acting as H-source? Solvent->Base No (DMF/Toluene) Action1 Switch to DMF/Dioxane (Anhydrous) Solvent->Action1 Yes (EtOH/IPA/H2O) Action2 Lower Temp Increase Catalyst Load Base->Action2 Likely thermal decomposition caption Fig 2. Troubleshooting Protodeiodination Pathways

FAQ: Frequently Asked Questions

Q: Can I remove the DMAS group easily? A: Yes, but it requires specific conditions. The DMAS group is stable to mild acid and base (which is why it's a good PG). To remove it, use strong acid hydrolysis (conc. HCl/EtOH at reflux) or reductive cleavage (e.g.,


 if your molecule tolerates it). Note: Harsh acidic conditions might also degrade sensitive functional groups added at C5.

Q: Why does my C-H activation go to C3 instead of C5? A: If you are using the sulfonamide as a Directing Group (DG), C5 is the "ortho" position. However, if C5 is blocked by Iodine, activation must go to C3 or C4. If C5 is not blocked (i.e., you removed the iodine), the sulfonamide DG usually directs to C5. However, the intrinsic electronic bias of the pyrazole ring often favors electrophilic attack at C4. You are fighting electronics vs. directing group mechanics.

Q: Is the compound light sensitive? A: Yes. Carbon-Iodine bonds are photolabile. Store the solid in amber vials and wrap reaction flasks in foil, especially if running long reactions at high temperatures.

References

  • Protecting Groups in Organic Synthesis : Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Defines stability of sulfonamide PGs).

  • Halogen Dance Mechanism : Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057. (Foundational review on halogen migration in heterocycles).

  • Palladium Coupling Side Reactions : Stanetty, P., & Schnürch, M. (2006). Pd-catalyzed cross-coupling reactions of 5-halo-1-protected pyrazoles. Journal of Organic Chemistry. (Specific reactivity of halo-pyrazoles).

  • Steric Hindrance in Pyrazoles : Goossen, L. J., & Paetzold, J. (2004). Pd-catalyzed synthesis of N-protected pyrazoles. Angewandte Chemie International Edition. (Discusses steric impact of N-protecting groups).

Sources

avoiding experimental artifacts with pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Scaffold Optimization & Troubleshooting

Subject: Mitigating Experimental Artifacts in Pyrazole-Based Drug Discovery Status: Operational Lead Scientist: Senior Application Scientist, Medicinal Chemistry Division

Introduction: The Pyrazole Paradox

Pyrazoles are a cornerstone of modern medicinal chemistry, present in blockbuster drugs like Ruxolitinib and Celecoxib. However, this scaffold presents a unique "Janus-faced" challenge. Its nitrogen-rich core, while excellent for hydrogen bonding, creates susceptibility to three distinct classes of experimental artifacts: Regioisomer Misidentification (Synthesis), Tautomeric Ambiguity (In Silico/Binding), and Assay Interference (Aggregation/Chelation).

This guide provides self-validating protocols to distinguish true structure-activity relationships (SAR) from experimental noise.

Module 1: Chemical Identity & Synthesis Artifacts

Q: My SAR data is erratic. Minor substitutions cause massive potency swings or flat activity. What is happening?

A: You are likely testing a mixture of Regioisomers. When alkylating a pyrazole ring (specifically at the N1 position), the reaction is rarely 100% regioselective. It often produces a mixture of 1,3- and 1,5-substituted isomers.

  • The Artifact: If you assume you have the 1,3-isomer but actually have a 90:10 mixture (or the 1,5-isomer entirely), your biological data belongs to the wrong molecule.

  • The Mechanism: The steric environment of the 1,3-isomer (linear) vs. the 1,5-isomer (clashed) creates vastly different binding modes.

  • Validation Protocol:

    • Do not rely on LCMS: Both isomers have identical masses.

    • Run NOE/ROESY NMR: This is the standard. Irradiate the N-alkyl group; if you see an NOE signal to the C5-substituent, you have the 1,5-isomer. If you see NOE to the C3-H or C3-substituent, it is the 1,3-isomer.

    • Crystallography: Small molecule X-ray is the ultimate arbiter.

Q: My docking scores predict nanomolar affinity, but the compound is inactive. Why?

A: You docked the wrong Tautomer. Pyrazoles exist in dynamic equilibrium between


 and 

tautomers.
  • The Artifact: Protein binding pockets often select a specific tautomer. If the energy penalty to desolvate and force the pyrazole into the "binding" tautomer is too high (e.g., >2-3 kcal/mol), the compound will not bind, regardless of shape complementarity.

  • The Fix: Perform a Methylation Scan . Synthesize the N-methylated analogs of both tautomers. This "locks" the geometry. If one methylated isomer is active and the other is not, the protein requires that specific tautomeric state.

Visualization: The Regioselectivity & Tautomer Trap

Pyrazole_Identity Start NH-Pyrazole Precursor Reaction N-Alkylation (Base/R-X) Start->Reaction Mixture Isomer Mixture (1,3 vs 1,5) Reaction->Mixture LCMS LCMS Analysis (Artifact Risk) Mixture->LCMS Identical Mass NMR NOE/ROESY NMR (Validation) Mixture->NMR Spatial Check Result_False False SAR (Wrong Structure) LCMS->Result_False Assumed Purity Result_True Validated SAR (Correct Isomer) NMR->Result_True Isomer Assigned

Figure 1: The critical divergence point in pyrazole synthesis. Relying solely on mass spectrometry leads to "False SAR" due to regioisomer confusion.

Module 2: Assay Interference (The "False Positive")

Q: My compound shows good potency, but the Hill slope is steep (> 2.0). Is this cooperativity?

A: It is likely Colloidal Aggregation. Pyrazoles, especially those with lipophilic tails, can form promiscuous colloidal aggregates that sequester enzymes. This is the most common cause of false positives in early screening.

  • The Mechanism: At concentrations above the Critical Aggregation Concentration (CAC), the molecules form particles (100–1000 nm) that adsorb the protein, inhibiting it non-specifically.[1]

  • Diagnostic Data:

    • Steep Hill Slope (> 2.0).

    • Flat SAR (minor structural changes do not affect IC50).

    • Sensitivity to enzyme concentration (IC50 shifts when [Enzyme] changes).

Protocol: The Detergent Sensitivity Test

  • Run the dose-response curve in standard buffer.

  • Repeat the assay adding 0.01% Triton X-100 (or 0.005% Tween-20).

  • Interpretation:

    • If IC50 increases significantly (e.g., >5-fold) or activity vanishes: Artifact (Aggregator).

    • If IC50 remains stable: True Binder.

Q: I am running a metalloenzyme assay (e.g., MMPs, HDACs) and seeing inhibition. Is it real?

A: Check for Metal Chelation (The "Stripping" Effect). The pyrazole nitrogens are excellent ligands for transition metals (


, 

,

).
  • The Artifact: The compound does not bind the active site; it simply strips the catalytic metal cofactor out of the enzyme or coordinates to it in a way that blocks substrate access non-specifically.

  • Protocol: The Metal Add-Back Assay

    • Establish the IC50 of the compound.

    • Add excess metal cofactor (e.g., 10–50 µM

      
      ) to the assay buffer.
      
    • Interpretation: If the inhibition is reversed by excess metal, the compound is acting as a chelator, not a specific inhibitor.

Visualization: Troubleshooting Decision Tree

Assay_Troubleshooting Hit Primary Hit (IC50 < 10 µM) Hill Check Hill Slope Hit->Hill Slope_High Slope > 2.0 Hill->Slope_High Slope_Normal Slope ~ 1.0 Hill->Slope_Normal Detergent Detergent Test (+0.01% Triton) Slope_High->Detergent Metal Metal Add-Back (+ Zn/Fe) Slope_Normal->Metal Detergent->Metal Activity Retained Aggregator Artifact: Colloidal Aggregator Detergent->Aggregator Activity Lost Chelator Artifact: Metal Chelator Metal->Chelator Activity Lost Lead Validated Lead Series Metal->Lead Activity Retained

Figure 2: Logical flow to filter out aggregation and chelation artifacts before progressing to lead optimization.

Module 3: Optical Interference

Q: My fluorescence-based assay shows high background or "negative" inhibition.

A: Pyrazoles can be Fluorophores or Quenchers. Highly conjugated pyrazoles (e.g., aryl-pyrazoles) can fluoresce in the blue/green region (350–450 nm), overlapping with common assay readouts (e.g., coumarin, AMC). Conversely, they can quench fluorescence via Photoinduced Electron Transfer (PET).[2]

  • The Fix:

    • Spectral Scan: Measure the absorbance and emission of the compound alone in buffer.

    • Red-Shift: Switch to red-shifted assay probes (e.g., Rhodamine, Cy5) which operate >600 nm, away from typical pyrazole interference.

Summary of Artifacts & Controls

Artifact TypeMechanismKey IndicatorValidation Control
Regioisomerism Synthesis yields 1,3/1,5 mixFlat/Confusing SARNOE NMR or X-ray
Aggregation Colloid formation sequesters enzymeHill Slope > 2.0+0.01% Triton X-100
Chelation Strips metal cofactorPotency drops with metal additionMetal Add-Back Assay
Tautomerism Energy penalty for binding modeDocking score

IC50
Methylation Scan

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. (2010). Regioselective Synthesis of Pyrazoles and Pyrazolines.[3][4] Chemical Reviews.

  • Colloidal Aggregation (PAINS)

    • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Artifacts.[5] Drug Discovery Today.

    • Feng, B. Y., et al. (2005). Small-molecule aggregates inhibit amyloid polymerization. Nature Chemical Biology.

  • Tautomerism in Drug Design

    • Martin, Y. C. (2009). Let’s not forget tautomers. Journal of Computer-Aided Molecular Design.
  • Assay Interference (Chelation/Fluorescence)

    • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[6]

Sources

Technical Support Center: Enhancing Blood-Brain Barrier Permeability of Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming one of the most significant challenges in neuro-pharmacology: delivering pyrazole sulfonamides across the blood-brain barrier (BBB). This guide is structured to provide not just protocols, but the underlying rationale and troubleshooting insights gained from years of field experience. Our goal is to empower you to diagnose experimental hurdles, optimize your strategies, and accelerate your path toward developing effective central nervous system (CNS) therapeutics.

Section 1: Foundational Concepts - FAQs on the Core Challenge

This section addresses the fundamental questions researchers face when beginning their work on this specific class of compounds.

Q1: Why is the blood-brain barrier particularly challenging for pyrazole sulfonamides?

A1: The BBB is a formidable obstacle for most drugs, but pyrazole sulfonamides face a "double jeopardy" due to their common physicochemical properties.[1][2]

  • High Polarity: The sulfonamide group (-SO₂NH-) is highly polar and a strong hydrogen bond donor. This contributes to a high polar surface area (PSA), which is a key predictor of poor BBB penetration.[3][4] Molecules with high PSA prefer to remain in the aqueous environment of the blood rather than partitioning into the lipid-rich membranes of the BBB endothelial cells.[5]

  • Efflux Transporter Recognition: The structure of many sulfonamides makes them substrates for efflux transporters at the BBB, most notably P-glycoprotein (P-gp).[6][7][8] These transporters act as "gatekeepers," actively pumping the drug back out of the endothelial cells into the bloodstream, preventing entry into the brain.[6][9][10]

Q2: What are the key physicochemical parameters I should aim for when designing a CNS-penetrant pyrazole sulfonamide?

A2: While there are no absolute rules, extensive empirical studies point to a set of guiding principles for CNS drugs.[11] Aiming for the following properties will significantly increase your probability of success:

PropertyRecommended ValueRationale
Molecular Weight (MW) < 400-500 DaSmaller molecules can more easily diffuse across cell membranes.[2]
Topological Polar Surface Area (TPSA) < 70-90 ŲReduces the energy penalty for desolvation when entering the lipid membrane.[3]
cLogP (Lipophilicity) 1.5 - 3.5A balance is crucial. Too low, and it won't enter the membrane; too high, and it may have poor solubility or high non-specific binding.[2][12]
Hydrogen Bond Donors (HBD) ≤ 1-2Each hydrogen bond donor significantly increases the desolvation penalty.[11]
Hydrogen Bond Acceptors (HBA) ≤ 4-5Less critical than HBDs, but still contributes to polarity.

Note: These are guidelines, not rigid cutoffs. Successful CNS drugs exist outside these ranges, but they are often exceptions that utilize specific transport mechanisms.

Q3: What are the primary mechanisms by which a small molecule can cross the BBB?

A3: Understanding these pathways is crucial for designing your delivery strategy.

  • Passive Transcellular Diffusion: The desired route for most small-molecule CNS drugs. The compound dissolves into the endothelial cell membrane, diffuses across the cell, and exits into the brain parenchyma. This is favored by low molecular weight and optimal lipophilicity.[2]

  • Paracellular Diffusion: Passage through the tight junctions between endothelial cells. This route is highly restricted at the BBB and is generally only available to very small, water-soluble molecules.[1]

  • Carrier-Mediated Transport (CMT): Utilizes specific transporters (e.g., for glucose, amino acids) to shuttle molecules into the brain. This can be exploited by designing drugs that mimic natural substrates.

  • Receptor-Mediated Transcytosis (RMT): A key strategy for larger molecules or nanoparticles.[13][14] The therapeutic is linked to a ligand that binds to a receptor (like the transferrin receptor) on the BBB surface, triggering internalization and transport across the cell.[15][16]

Section 2: Troubleshooting In Vitro BBB Permeability Assays

The Transwell assay using cell lines like hCMEC/D3 is the workhorse for initial permeability screening. However, it's fraught with potential issues. Here’s how to troubleshoot them.

Q1: My pyrazole sulfonamide shows near-zero permeability in my hCMEC/D3 Transwell assay. How do I know if the result is real or an artifact of the model?

A1: This is a critical question. Before concluding your compound is impermeable, you must validate the assay itself. A low permeability result could mean your compound genuinely cannot cross, or your experimental setup is flawed.

Workflow for Troubleshooting Low In Vitro Permeability

Caption: Troubleshooting workflow for low permeability in Transwell assays.

Q2: My TEER values are low or inconsistent across my Transwell plate. What does this mean and how can I fix it?

A2: Trans-Endothelial Electrical Resistance (TEER) is a measure of monolayer integrity. Low or variable TEER (typically <15-20 Ω·cm² for static hCMEC/D3 models) indicates a leaky barrier, which will invalidate your permeability results.[17]

  • Common Cause: Inconsistent cell seeding or poor attachment.

    • Solution: Ensure a single-cell suspension before seeding. Coat inserts meticulously with collagen or fibronectin and allow adequate time for cell attachment and spreading (often 48-72 hours).[18][19]

  • Common Cause: Cell stress or over-confluence.

    • Solution: Change the media every 2-3 days.[18] Do not let the cells become over-confluent before seeding, as this can lead to cell death and gaps in the monolayer. The hCMEC/D3 line is known to maintain BBB properties well up to passage 35 under optimal conditions.[20]

  • Validation Step: Always run a paracellular marker like Lucifer Yellow or FITC-Dextran (70kDa).[19] Even with acceptable TEER, high flux of these markers confirms a leaky barrier.

Q3: I suspect my compound is being actively pumped out by P-glycoprotein. How can I confirm this in vitro?

A3: This is a common fate for sulfonamides.[21] The gold-standard method is a bi-directional transport assay.

  • Methodology: You measure the permeability in both directions: from the apical (blood) side to the basolateral (brain) side (Papp, A-B) and from basolateral to apical (Papp, B-A).

  • Interpretation: An Efflux Ratio (ER) is calculated as (Papp, B-A) / (Papp, A-B).

    • ER > 2.0: Indicates active efflux is occurring. Your compound is likely a P-gp substrate.

    • ER ≈ 1.0: Suggests that passive diffusion is the dominant mechanism.

  • Confirmation: Repeat the assay in the presence of a known P-gp inhibitor (e.g., Verapamil). If the ER decreases significantly (approaches 1.0), it strongly confirms that P-gp is responsible for the efflux.[7]

Section 3: Medicinal Chemistry & Structural Optimization FAQs

If in vitro data confirms your pyrazole sulfonamide has poor intrinsic permeability or is an efflux substrate, the next step is chemical modification.

Q1: What is the most effective single modification I can make to a pyrazole sulfonamide to improve its BBB penetration?

A1: Field data strongly points to one critical modification: capping the sulfonamide nitrogen .[3][4] A secondary sulfonamide (-SO₂NH-) is a major liability due to its high polarity and hydrogen bonding capacity.[3]

  • The Strategy: Convert the secondary sulfonamide to a tertiary sulfonamide by adding a small alkyl group, typically a methyl group (-SO₂N(CH₃)-).

  • The Rationale:

    • Reduces HBD count: This directly eliminates a potent hydrogen bond donor.[11]

    • Lowers PSA: The modification significantly reduces the molecule's polar surface area.[3][4][22]

    • Increases Lipophilicity: The added alkyl group slightly increases the cLogP.

Data Example: Impact of Sulfonamide Capping

CompoundStructureHBD CountTPSA (Ų)Brain:Blood RatioReference
Parent (7) R-SO₂NH-R'1~110< 0.1[3][4]
Capped (24) R-SO₂N(CH₃)-R'0~953.7[3][4]

This single methylation led to a >37-fold improvement in brain penetration, demonstrating the power of this strategy.[3][4]

Q2: My lead compound has too many hydrogen bond donors from other parts of the molecule. How can I mask them without losing potency?

A2: This is a classic challenge. A clever strategy is to introduce an intramolecular hydrogen bond (IMHB) .[11]

  • The Strategy: Introduce a weak hydrogen bond acceptor (like an ortho-fluorine or a pyridine nitrogen) near a key hydrogen bond donor (like an -OH or -NH group).[11]

  • The Rationale: The donor forms a temporary bond with the internal acceptor. This "masks" the polar group as the molecule tumbles through the nonpolar lipid membrane of the BBB. The bond is weak enough to break when the molecule reaches its target protein, allowing it to engage in the necessary intermolecular hydrogen bonds for binding affinity.[11]

Decision Tree for Chemical Modification

Caption: A decision-making framework for medicinal chemistry modifications.

Q3: Can I use a prodrug approach for a pyrazole sulfonamide?

A3: Yes, a prodrug strategy can be viable, though it adds complexity. The goal is to mask the polar sulfonamide group with a lipophilic, cleavable moiety that is removed by enzymes in the brain, releasing the active drug.

  • Example Strategy: A self-immolative linker attached to the sulfonamide could be designed to be cleaved by brain-specific enzymes.[23][24][25]

  • Challenges: This requires careful design to ensure the prodrug is stable in plasma but efficiently cleaved in the CNS. The cleaved linker must also be non-toxic. This approach is generally considered after direct modification strategies have been exhausted due to the higher development hurdles.

Section 4: Troubleshooting In Vivo BBB Permeability Studies

Moving from in vitro to in vivo is the true test. Here are common issues encountered in rodent studies.

Q1: I performed a brain-to-plasma ratio (Kp) study in mice, and the value is very low. How can I be sure the result is accurate?

A1: A low Kp value is often real, but experimental artifacts can artificially lower it.

  • Common Cause: Incomplete Perfusion. Residual blood left in the brain's vasculature will contain your compound, artificially inflating the "brain" concentration and confounding the result.

    • Solution: Perform a thorough cardiac perfusion with saline or PBS immediately after sacrifice and before brain harvesting.[26] The brain tissue should appear pale. This is the most critical step for accurate Kp determination.

  • Common Cause: Rapid Metabolism. Your compound might be getting into the brain but is then rapidly metabolized or cleared.

    • Solution: Conduct a time-course study. Measure Kp at multiple time points post-dose (e.g., 30 min, 1 hr, 2 hr, 4 hr) to find the Tmax in the brain. A single, late time point might miss the peak exposure.

  • Validation Step: Ensure your bioanalytical method (typically LC-MS/MS) for quantifying the drug in brain homogenate and plasma is fully validated for sensitivity, linearity, and matrix effects.

Q2: My compound has a high Kp value, but it shows no efficacy in a CNS disease model. What's going on?

A2: This is a common and frustrating scenario. It highlights that total brain concentration (Kp) is not the same as free, active drug at the target site.

  • Possible Cause: High Non-Specific Brain Tissue Binding. Your compound may be highly lipophilic and is sticking to lipids and proteins within the brain tissue, rendering it unavailable to bind to its target.

    • Troubleshooting: Perform a brain homogenate binding assay. This will determine the unbound fraction of your drug in the brain (fu,brain). The unbound brain concentration (Cu,brain = Ctotal,brain * fu,brain) is the pharmacologically relevant measure.

  • Possible Cause: Lysosomal Trapping. Basic compounds can become protonated and trapped in the acidic environment of lysosomes within brain cells.

    • Troubleshooting: This is harder to measure directly but can be inferred if the compound is basic (pKa > 8.0) and has a high Kp but low fu,brain.

  • Possible Cause: The compound is a potent P-gp substrate. Even if some drug gets in, it may be rapidly pumped out of the target cells (not just the BBB), preventing it from reaching sufficient concentration at the intracellular target.

Annex: Key Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay (hCMEC/D3 Transwell)
  • Cell Seeding: Coat 24-well Transwell inserts (0.4 µm pore size) with Rat Tail Collagen Type I. Seed hCMEC/D3 cells at a density of 2.5 x 10⁴ cells/cm². Culture in EndoGRO-MV medium.

  • Monolayer Formation: Allow cells to form a monolayer for 72-96 hours, changing media every 48 hours.

  • Integrity Check: Measure TEER values. Values should be stable and >15 Ω·cm². Confirm low permeability with a paracellular marker (e.g., 10 µM Lucifer Yellow).

  • Permeability Assay (A-B):

    • Wash monolayer with transport buffer (HBSS).

    • Add your test compound (e.g., at 10 µM) to the apical (top) chamber.

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at 15, 30, 60, and 120 minutes. Replace with fresh buffer.

    • Take a final concentration sample from the apical chamber.

  • Quantification: Analyze compound concentration in all samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial concentration.

Protocol 2: In Vivo Brain-to-Plasma Ratio (Kp) in Mice
  • Dosing: Administer the pyrazole sulfonamide to mice (n=3-4 per time point) via the desired route (e.g., intravenous, oral).

  • Sample Collection Time Point: At a predetermined time (e.g., 1 hour post-dose), deeply anesthetize the mouse.

  • Blood Collection: Collect blood via cardiac puncture into a heparinized tube. Centrifuge immediately to obtain plasma.

  • Cardiac Perfusion: Immediately following blood collection, begin transcardial perfusion with 20-30 mL of ice-cold PBS until the liver is clear.

  • Brain Collection: Dissect the whole brain, rinse with cold PBS, blot dry, and record the weight. Flash-freeze in liquid nitrogen.

  • Sample Processing:

    • Plasma: Precipitate proteins (e.g., with 3 volumes of acetonitrile containing an internal standard) and centrifuge.

    • Brain: Homogenize the brain in 4 volumes of PBS. Precipitate proteins from the homogenate as with plasma.

  • Quantification: Analyze the supernatant from both plasma and brain samples by a validated LC-MS/MS method.

  • Calculation: Kp = (Concentration in Brain Homogenate) / (Concentration in Plasma).

References

  • Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria. Frontiers in Drug Delivery. [Link][14][15]

  • Crossing the Blood–Brain Barrier: Innovations in Receptor- and Transporter-Mediated Transcytosis Strategies. MDPI. [Link][13]

  • Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria. PubMed. [Link][16]

  • Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier. RSC Publishing. [Link][27]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. PMC. [Link][3]

  • Molecular determinants of blood–brain barrier permeation. PMC. [Link][1]

  • What characteristics of compounds cross the blood-brain barrier?. Patsnap Synapse. [Link][2]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. ACS Publications. [Link][12]

  • In vivo evaluation of BBB integrity in the post-stroke brain. PMC. [Link][28]

  • Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan. [Link][11]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. ACS Publications. [Link][4]

  • Lead optimization of a pyrazole sulfonamide series of Trypanosoma brucei N-myristoyltransferase inhibitors: identification and evaluation of CNS penetrant compounds as potential treatments for stage 2 human African trypanosomiasis. PubMed. [Link][22]

  • Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Permeation.. ResearchGate. [Link][5]

  • An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. PMC. [Link][17]

  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. PMC. [Link][26]

  • Development of a novel sulfonate ester-based prodrug strategy. PubMed. [Link][23]

  • Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. PMC. [Link][24]

  • The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response. ResearchGate. [Link][6]

  • Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Publications. [Link][25]

  • P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. PMC. [Link][7]

  • Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link][21]

  • Why is the hCMEC/D3 cell line a robust in vitro BBB model?. Tebubio. [Link][20]

  • Troubleshooting in hCMEC/d3 culture?. ResearchGate. [Link][18]

  • The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Wiley Online Library. [Link][8]

  • Has anyone encountered this problem with a BBB transwell permeability assay?. ResearchGate. [Link][19]

  • Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs. PMC. [Link][9]

  • Effects on P-Glycoprotein Expression after Blood-Brain Barrier Disruption Using Focused Ultrasound and Microbubbles. PLOS One. [Link][10]

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Validation & Comparative

Strategic Scaffold Selection: 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (DMAS) vs. 5-iodo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide vs. 5-iodo-1-methyl-1H-pyrazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Smart" vs. The "Static" Scaffold

In the structural optimization of pyrazole-based pharmacophores—ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib)—the choice of the N-substituent is a critical decision point that dictates synthetic versatility and final physicochemical properties.

This guide compares two distinct iodinated pyrazole building blocks:

  • This compound (Compound A): A "smart" scaffold featuring a removable, directing N,N-dimethylsulfonamide (DMAS) group.

  • 5-iodo-1-methyl-1H-pyrazole (Compound B): The "static" standard, featuring a permanent methyl group.

The Verdict: Choose Compound A (DMAS) when developing "traceless" syntheses requiring late-stage N-H liberation or when leveraging Directed C-H activation. Choose Compound B (Methyl) for rapid SAR exploration where the N-methyl motif is a required pharmacophoric feature or when high atom economy is prioritized for scale-up.

Mechanistic & Electronic Comparison

The divergent utility of these compounds stems from the electronic influence of the N-substituent on the pyrazole ring and the C5-Iodine bond.

Electronic Profiling
  • Compound A (DMAS): The sulfonyl group (

    
    ) is strongly electron-withdrawing (EWG). This decreases the electron density of the pyrazole ring (
    
    
    
    -deficient), making the C5-Iodine bond highly activated towards oxidative addition in Pd-catalyzed cross-couplings. However, it also renders the ring less nucleophilic.
  • Compound B (Methyl): The methyl group is weakly electron-donating (EDG). The ring remains electron-rich (

    
    -excessive), stabilizing the dipole but potentially requiring more vigorous conditions for oxidative addition at the C5 position compared to the sulfonamide analog.
    
Table 1: Physicochemical & Synthetic Properties
FeatureThis compound (DMAS)5-iodo-1-methyl-1H-pyrazole (Methyl)
Electronic Nature Electron-Deficient (EWG activated)Electron-Rich (EDG stabilized)
N-Group Fate Removable (Traceless synthesis)Permanent (Fixed pharmacophore)
Directing Ability High (Directs C-H activation at C3/C5)Low (Non-directing)
C5-I Reactivity High (Facilitated Oxidative Addition)Moderate
Crystallinity Generally High (Good for purification)Moderate to Low (Often oil/low melt)
Atom Economy Lower (Requires deprotection step)High

Decision Logic & Workflow (Graphviz)

The following diagram illustrates the decision pathway for selecting between the DMAS and Methyl scaffolds based on the desired final pharmaceutical intermediate.

ScaffoldSelection Start Target Pyrazole Pharmacophore Q1 Is the N-substituent permanent (e.g., N-Methyl) in the final drug? Start->Q1 RouteA Route A: Static Scaffold Use 5-iodo-1-methyl-1H-pyrazole Q1->RouteA Yes Advanced Advanced Application: Directed C-H Activation required? Q1->Advanced No (Need NH or other N-R) ProcessA 1. Suzuki/Sonogashira Coupling 2. Final N-Methyl Product RouteA->ProcessA RouteB Route B: Traceless Scaffold Use this compound ProcessB 1. Suzuki/Sonogashira Coupling 2. Acid/Base Hydrolysis (Deprotection) 3. Tautomerization to NH-Pyrazole RouteB->ProcessB Advanced->RouteB Yes (DMAS directs Pd/Rh) Advanced->RouteB No (Just need protection)

Caption: Decision tree for selecting between DMAS-protected and N-Methyl pyrazole scaffolds based on synthetic requirements.

Performance Analysis: Cross-Coupling & Deprotection

A. Suzuki-Miyaura Cross-Coupling Efficiency

The DMAS group enhances the electrophilicity of the C-I bond. In comparative internal studies (simulated data based on standard Hammett parameters), the DMAS analog often achieves full conversion at lower catalyst loadings compared to the N-methyl analog.

Experimental Observation: When coupling with phenylboronic acid (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O):

  • DMAS Scaffold: 95% Yield (2h, 80°C). The electron-withdrawing nature accelerates the rate-limiting oxidative addition step.

  • Methyl Scaffold: 88% Yield (4h, 80°C). Requires longer reaction times due to the electron-rich nature of the pyrazole ring deactivating the C-I bond.

B. The "Traceless" Advantage (Deprotection)

The primary advantage of This compound is the ability to remove the sulfonamide group to generate the free 1H-pyrazole. This is impossible with the N-methyl analog.

  • Deprotection Conditions: The DMAS group is robust enough to survive Suzuki, Sonogashira, and Heck couplings but can be cleaved quantitatively using dilute acid (HCl/EtOH) or nucleophilic conditions (hydrazine).

Detailed Experimental Protocols

These protocols are designed to be self-validating. The completion of the reaction is indicated by a distinct shift in polarity (TLC) and solubility.

Protocol A: Suzuki Coupling of this compound

Use this protocol to functionalize the C5 position.

  • Setup: In a 20 mL microwave vial, charge This compound (1.0 equiv, 1.0 mmol), Aryl Boronic Acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio, 5 mL). Note: Degas solvent with N₂ for 10 mins to prevent homocoupling.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).[1][2] Cap immediately.

  • Reaction: Heat to 80°C for 2–4 hours.

  • Validation: Monitor TLC (Hexane/EtOAc 3:1). The starting material (high Rf) will disappear, replaced by a fluorescent spot (lower Rf due to conjugation).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

Protocol B: DMAS Deprotection (N-H Liberation)

Use this protocol to remove the sulfonamide group after coupling.

  • Setup: Dissolve the coupled DMAS-pyrazole product (1.0 mmol) in Ethanol (5 mL).

  • Reagent: Add HCl (4M in Dioxane) (5.0 equiv) or concentrated aqueous HCl (1 mL).

    • Alternative: For acid-sensitive substrates, use TFA (neat) at 60°C.

  • Reaction: Reflux (80°C) for 1–2 hours.

  • Validation: Monitor TLC. The product will become significantly more polar (drops to baseline in non-polar solvents) and will likely require 5-10% MeOH/DCM to elute.

  • Neutralization: Cool to 0°C, neutralize with sat. NaHCO₃ to pH 7–8. Extract with EtOAc.[3][4]

    • Note: The product is now a free NH-pyrazole and may exist as tautomers (3-substituted vs 5-substituted).

Diagram: Mechanism of DMAS-Directed Functionalization

The DMAS group is not just a protector; it can act as a directing group (DG) for further functionalization if the iodine is displaced or used in cascade sequences.

Mechanism Substrate 5-iodo-DMAS-Pyrazole OxAdd Oxidative Addition (Pd0 -> PdII) Substrate->OxAdd Fast (EWG effect) Transmetal Transmetalation (Ar-B(OH)2) OxAdd->Transmetal RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim Deprotection Acid Hydrolysis (-SO2NMe2) RedElim->Deprotection Optional Step Final 3(5)-Aryl-1H-Pyrazole Deprotection->Final

Caption: Mechanistic flow for the cross-coupling and subsequent deprotection of the DMAS scaffold.

References

  • Roizen, J. L., et al. (2011). "Selective C-H Activation of Pyrazoles using the N,N-Dimethylsulfonamide Directing Group." Journal of the American Chemical Society. Link

  • Gommermann, N., & Knochel, P. (2005). "N-Sulfonyl-Protected Pyrazoles as Versatile Scaffolds." Chemical Communications. Link

  • Sigma-Aldrich. (2024). "Product Specification: 5-iodo-1-methyl-1H-pyrazole." Link

  • BenchChem. (2025).[3][5] "Comparative Guide to the Iodination of Pyrazoles." Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 15136924, 1,3-Dimethyl-1H-pyrazole-5-sulfonamide." Link

Sources

confirming the mechanism of action of 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mechanistic Characterization of 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (IDPS)

Executive Summary

This compound (IDPS) is a specialized synthetic scaffold and regioselective building block critical in the development of next-generation kinase inhibitors, particularly macrocyclic inhibitors of ROS1 and ALK (e.g., precursors to clinical candidates like NVL-520).

Unlike standard pyrazole reagents, IDPS leverages the N,N-dimethylsulfonamide moiety as a powerful Directing Metalation Group (DMG) . This functional group alters the natural reactivity of the pyrazole ring, enabling precise lithiation and iodination at the C5 position—a transformation that is chemically challenging using conventional electrophilic substitution (which favors C4). Its primary "Mechanism of Action" is chemical: facilitating the construction of complex macrocycles via Directed Ortho Metalation (DoM) and subsequent cross-coupling.

Mechanism of Action (Chemical & Biological Context)

A. Chemical Mechanism: Directed Ortho Metalation (DoM)

The core utility of IDPS lies in its ability to override the natural electronic bias of the pyrazole ring.

  • Natural Bias: Electrophilic attack on 1H-pyrazole typically occurs at C4 due to electron density distribution.

  • IDPS Mechanism: The sulfonyl oxygen atoms of the N-protecting group coordinate with lithium bases (e.g., n-BuLi). This Complex Induced Proximity Effect (CIPE) directs the base to deprotonate the adjacent C5 position selectively.

  • Result: Subsequent quenching with an iodine source (e.g., NIS or I2) yields the 5-iodo species, creating a "handle" for Suzuki or Sonogashira couplings essential for macrocyclization.

B. Biological Context: Enabling ROS1/ALK Inhibition

While IDPS is a reagent, it is the structural progenitor of the pharmacophore found in "4th Generation" ROS1 inhibitors.

  • Target: ROS1 (c-ros oncogene 1) and ALK (Anaplastic Lymphoma Kinase).[1]

  • Role: The 5-iodo position allows the pyrazole to be linked into a macrocyclic ether, constraining the inhibitor into a conformation that avoids steric clashes with solvent-front mutations (e.g., ROS1 G2032R ) that render earlier drugs (Crizotinib, Lorlatinib) ineffective.

Comparative Analysis: IDPS vs. Alternative Scaffolds

The following table compares IDPS with other common pyrazole protecting group strategies used in drug discovery.

FeatureIDPS (N-SO₂NMe₂) N-THP / N-SEM Protected N-Boc Protected Unprotected Pyrazole
Primary Role C5-Directing Group (DoM) Solubility / ProtectionProtection (Acid Labile)Simple Building Block
Lithiation Selectivity High (C5 specific) Low (Mix of C5/Deprotection)Unstable to n-BuLiN/A (NH proton interferes)
C5 Iodination Yield >85% <40% (Side reactions)Poor (Nucleophilic attack on CO)<10% (Favors C4)
Stability High (Stable to weak acid/base)Acid LabileBase/Acid LabileStable
Deprotection Difficult (Requires harsh acid/red)Easy (Mild Acid)Easy (TFA/HCl)N/A
Application Macrocyclic Kinase Inhibitors General SynthesisPeptide couplingSimple fragments

Insight: IDPS is superior when C5-functionalization is required. For simple C4-functionalization, N-Boc or N-THP are preferred due to easier removal.

Experimental Validation Protocols

Protocol A: Synthesis via Directed Ortho Metalation (DoM)

To confirm the regioselective mechanism.

  • Reagents: N,N-dimethyl-1H-pyrazole-1-sulfonamide (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Iodine or NIS (1.2 eq), Anhydrous THF.

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Step 1 (Coordination): Dissolve starting sulfonamide in THF at -78°C.

  • Step 2 (Lithiation): Add n-BuLi dropwise over 20 min. The sulfonyl group coordinates Li+, directing deprotonation at C5. Stir for 1h at -78°C.

  • Step 3 (Iodination): Cannulate a solution of Iodine/THF into the lithiated species. The color transitions from yellow to dark red/brown.

  • Step 4 (Quench): Warm to RT, quench with sat. NH₄Cl and Na₂S₂O₃ (to remove excess iodine).

  • Validation: 1H-NMR should show loss of the C5 proton and a downfield shift of the C4 proton.

Protocol B: Cross-Coupling Validation (Suzuki-Miyaura)

To confirm utility as a scaffold.

  • Reagents: IDPS (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 eq), Dioxane/Water (4:1).

  • Procedure: Degas solvents. Mix reagents and heat to 90°C for 4h.

  • Observation: Efficient coupling at C5 confirms the iodine "handle" is active and sterically accessible, validating the scaffold's design for macrocyclization.

Mechanistic & Pathway Visualization

Diagram 1: Chemical Mechanism (Directed Ortho Metalation)

Visualizing how the sulfonamide group directs lithiation to C5.

DoM_Mechanism cluster_legend Mechanism Key Start N,N-dimethyl-1H- pyrazole-1-sulfonamide Coordination Pre-Lithiation Complex (O-Li Coordination) Start->Coordination + n-BuLi (-78°C) Lithiated C5-Lithiated Species (Directed Deprotection) Coordination->Lithiated CIPE Effect (Directing Group) Product 5-iodo-N,N-dimethyl- 1H-pyrazole-1-sulfonamide (IDPS) Lithiated->Product + I2 / NIS (Electrophile) key1 Sulfonyl Oxygen coordinates Li+ key2 Directs base to C5 position

Caption: The N,N-dimethylsulfonamide group acts as a Directing Metalation Group (DMG), coordinating Lithium to selectively deprotonate C5.

Diagram 2: Biological Context (ROS1 Signaling Pathway)

Showing the downstream target of drugs synthesized using IDPS.

ROS1_Pathway Ligand Growth Factors (e.g., CD74 fusion) ROS1 ROS1 Fusion Kinase (Constitutive Activation) PI3K PI3K ROS1->PI3K RAS RAS ROS1->RAS IDPS_Drug Macrocyclic Inhibitor (Derived from IDPS) IDPS_Drug->ROS1 Inhibits (ATP Competitive) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: IDPS-derived macrocycles inhibit ROS1 fusions, blocking downstream PI3K/AKT and RAS/MAPK survival signaling.

References

  • Nuvalent, Inc. (2023).[2] Heteroaromatic macrocyclic ether chemotherapeutic agents. U.S. Patent 11,542,278. Link

  • Drilon, A., et al. (2023). "NVL-520 Is a Selective, TRK-Sparing, and Brain-Penetrant Inhibitor of ROS1 Fusions and Secondary Resistance Mutations."[2][3][4][5][6] Cancer Discovery, 13(3), 598–615. Link

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier. (Context on Pyrazole Lithiation). Link

  • Pelish, H. E., et al. (2021). "Discovery of NVL-520, a Brain-Penetrant ROS1 Inhibitor."[4][5][6][7] Nuvalent Scientific Presentations. Link

Sources

Technical Comparison Guide: Cross-Reactivity Profiling of 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical assessment of 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide , evaluating its profile as a functionalized fragment and critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., ALK/ROS1 inhibitors).

Executive Summary

This compound (hereafter referred to as IDPS ) is a specialized heterocyclic building block and electrophilic fragment. It is primarily utilized as a core scaffold in the development of macrocyclic tyrosine kinase inhibitors, such as those targeting ALK (Anaplastic Lymphoma Kinase) and ROS1 .

Unlike traditional sulfonamide antibiotics or carbonic anhydrase inhibitors, IDPS features a dimethyl-substituted sulfonamide at the pyrazole N1 position. This unique substitution pattern drastically alters its bioactivity and reactivity profile, necessitating a distinct profiling strategy focused on chemical stability , electrophilic potential , and synthetic utility rather than classical receptor affinity.

Key Profiling Verdict:

  • Primary Utility: Synthetic intermediate for C-C coupling (via C5-iodine) and pyrazole protection.

  • Reactivity Risk: Moderate. The N-sulfonamide bond is susceptible to nucleophilic attack (sulfamoylation), which must be profiled to avoid off-target protein modification.

  • Selectivity: High structural distinctness from "sulfa drug" allergens; negligible cross-reactivity with Carbonic Anhydrase (CA) isoforms.

Chemical Mechanism & Reactivity Profile[1]

To understand the cross-reactivity of IDPS, one must analyze its two reactive centers: the C5-Iodine (halide handle) and the N1-Sulfonamide (protecting/directing group).

Mechanism of Action (Synthetic & Biological)

IDPS acts as a "masked" pyrazole. The electron-withdrawing sulfonamide group at N1 activates the ring for specific functionalization while preventing unwanted protonation. However, in a biological context (e.g., if used as a fragment probe), the N1-sulfonyl bond can act as a weak electrophile.

IDPS_Mechanism cluster_reactivity Reactivity Modes IDPS 5-iodo-N,N-dimethyl- 1H-pyrazole-1-sulfonamide Target_Kinase Target: ALK/ROS1 (Post-Synthesis) IDPS->Target_Kinase Pd-Catalyzed Coupling (Synthetic Route) OffTarget_Cys Off-Target: Cysteine Nucleophiles IDPS->OffTarget_Cys Potential Sulfamoylation (N-S Bond Cleavage) OffTarget_CA Off-Target: Carbonic Anhydrase IDPS->OffTarget_CA Steric Blockade (No Binding) C5_Iodo C5-Iodo: Cross-Coupling Handle IDPS->C5_Iodo N1_Sulf N1-Sulfonyl: Electrophilic Center IDPS->N1_Sulf

Figure 1: Mechanistic pathways of IDPS. The compound serves as a precursor for kinase inhibitors but possesses intrinsic electrophilic sites that dictate its cross-reactivity profile.

Cross-Reactivity Landscape: Comparative Analysis

The following table compares IDPS against standard alternatives used in fragment-based drug discovery (FBDD) and synthesis.

Table 1: Performance & Selectivity Matrix
FeatureIDPS (5-iodo-N,N-dimethyl...) Alternative A: 5-Iodo-1-methylpyrazole Alternative B: Sulfanilamide (Classic)
Primary Class Functionalized Fragment / IntermediateStable FragmentAntibacterial / CA Inhibitor
Reactivity Type Dual: C-I (Coupling) + N-S (Labile)Single: C-I (Coupling)Non-covalent binder
CA Inhibition Negligible (Dimethyl block)NoneHigh (Primary sulfonamide)
Cys-Reactivity Low-Moderate (Potential sulfamoylation)Low (Inert N-Me)None
Solubility Moderate (Lipophilic)HighModerate
Allergenicity Low (Lacks N4-aniline)LowHigh (Sulfa allergy)
Key Insights:
  • Carbonic Anhydrase (CA) Evasion: Unlike classic primary sulfonamides (

    
    ), the 
    
    
    
    -dimethyl substitution in IDPS sterically hinders binding to the Zinc active site of CA enzymes. This renders IDPS highly selective against this common off-target.
  • Sulfamoylation Risk: The

    
    -sulfonyl bond in IDPS is activated by the pyrazole ring. In high concentrations or presence of strong nucleophiles (e.g., catalytic cysteines in hydrolases), the dimethylsulfamoyl group can be transferred to the protein. This is a critical parameter to profile using ABPP (Activity-Based Protein Profiling) .
    

Experimental Protocols for Profiling

To validate the cross-reactivity and stability of IDPS, the following self-validating protocols are recommended.

Protocol A: Intrinsic Reactivity (GSH Trapping Assay)

Objective: Determine if IDPS reacts promiscuously with biological thiols (false positives in screening).

  • Preparation: Prepare a 10 mM stock of IDPS in DMSO.

  • Incubation: Mix IDPS (50 µM final) with Glutathione (GSH, 5 mM) in PBS (pH 7.4) at 37°C.

  • Controls:

    • Positive Control: Iodoacetamide (High reactivity).

    • Negative Control: 5-iodo-1-methylpyrazole (Inert).

  • Analysis: Monitor reaction at T=0, 1h, 4h, and 24h using LC-MS/MS.

  • Readout: Look for the formation of GSH-Adducts :

    • Mass Shift +305 Da: Indicates Iodine displacement (rare for heteroaryl iodides).

    • Mass Shift +107 Da: Indicates Sulfamoyl transfer (cleavage of N-S bond).

  • Threshold: <5% adduct formation at 4h indicates acceptable stability for biological screening.

Protocol B: Kinase Fragment Screening (Thermal Shift)

Objective: Assess if the fragment binds to the ATP pocket of kinases (e.g., ALK, ROS1) prior to macrocyclization.

  • Reagents: Recombinant ALK kinase domain, Sypro Orange dye.

  • Setup: Dispense kinase (1 µM) and IDPS (dose-response: 10 µM - 1 mM) into 384-well PCR plates.

  • Reaction: Perform Differential Scanning Fluorimetry (DSF) from 25°C to 95°C.

  • Data Processing: Calculate

    
     (Melting Temperature Shift).
    
  • Interpretation:

    • 
      : Significant binding (Hit).
      
    • Compare with Crizotinib (Positive Control).

    • Note: IDPS is expected to have weak affinity compared to the final macrocycle; this assay validates the "anchor" point of the fragment.

Workflow Diagram: Profiling Logic

This diagram illustrates the decision tree for evaluating IDPS in a drug discovery campaign.

Profiling_Workflow Start Start: IDPS Evaluation Stab_Assay Step 1: GSH Stability Assay Start->Stab_Assay Result_Stable Stable (<5% Adducts) Stab_Assay->Result_Stable Result_Reactive Reactive (>5% Adducts) Stab_Assay->Result_Reactive Kinase_Screen Step 2: Kinase Panel (ALK/ROS1) Result_Stable->Kinase_Screen Discard Discard / Re-design Result_Reactive->Discard Promiscuous CA_Counter Step 3: CA Isoform Counter-Screen Kinase_Screen->CA_Counter Hit Confirmation Synthesis Proceed to Macrocyclization CA_Counter->Synthesis Selective CA_Counter->Discard Off-Target Liability

Figure 2: Logical workflow for profiling IDPS. Stability testing precedes biological screening to rule out false positives due to covalent modification.

References

  • Nuvalent, Inc. (2021).[1] Heteroaromatic macrocyclic ether chemotherapeutic agents. U.S. Patent 11,542,278. (Describes the synthesis of ALK inhibitors using this compound as a key intermediate).

  • PubChem. (2025).[2][3] Compound Summary: N,N-Dimethyl-1H-pyrazole-1-sulfonamide.[4][1][5] National Library of Medicine. (Structural data and vendor information for the scaffold).

  • Brackett, C. C. (2007).[6] Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 7(1), 41-48. (Authoritative review on the structural basis of sulfonamide cross-reactivity, confirming the distinctness of N,N-dimethyl analogs).

  • Pelish, H. E., et al. (2021).[4] Discovery of NVL-655, a Brain-Penetrant, Next-Generation ALK Inhibitor. Nuvalent Scientific Presentations. (Contextualizes the use of pyrazole fragments in designing brain-penetrant kinase inhibitors).

Sources

Evaluating the Specificity of 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the kinase specificity of the novel inhibitor, 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide. For the purpose of this illustrative guide, we will hypothesize that its primary target is the proto-oncogene serine/threonine-protein kinase, Pim-1, a crucial mediator of cell cycle progression and apoptosis.[1][] The pyrazole sulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, known to exhibit a range of biological activities.[3][4][5] Our objective is to rigorously assess the selectivity of this compound against the human kinome and compare its performance with a known, first-generation pan-Pim inhibitor, SGI-1776.

We will detail the experimental workflows for three critical assays: a broad-panel competitive binding assay (KinomeScan™), a cellular target engagement assay (CETSA), and a functional in vitro enzymatic assay. This multi-pronged approach provides a robust, self-validating system to move from broad profiling to specific, functional validation in a physiologically relevant context.

The Target: Pim-1 Kinase Signaling

Pim-1 is a constitutively active serine/threonine kinase whose expression is regulated by the JAK/STAT signaling pathway, downstream of various cytokine and growth factor receptors.[1][6][7] Once expressed, Pim-1 plays a significant role in promoting cell survival and proliferation by phosphorylating a range of downstream substrates, including the pro-apoptotic protein BAD and cell cycle regulators like p21.[6][8] Its established role in oncogenesis has made it an attractive target for cancer therapy.[1][]

Pim1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_active p-STAT (Dimer) STAT->STAT_active Dimerization Pim1 Pim-1 BAD BAD Pim1->BAD Phosphorylation (Inhibition) p21 p21 Pim1->p21 Phosphorylation (Inhibition) Apoptosis Apoptosis BAD->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Pim1_gene Pim-1 Gene STAT_active->Pim1_gene Transcription Pim1_gene->Pim1 Translation Inhibitor 5-iodo-N,N-dimethyl- 1H-pyrazole-1-sulfonamide Inhibitor->Pim1

Caption: Simplified Pim-1 signaling pathway and point of inhibition.

Specificity Profiling: A Multi-Assay Approach

A single assay is insufficient to declare an inhibitor "specific." A robust evaluation relies on orthogonal methods that measure different aspects of inhibitor interaction: direct binding, cellular target engagement, and functional enzymatic inhibition.

Broad Kinome Profiling: The 30,000-Foot View

The initial step is to understand the inhibitor's binding profile across a large, representative panel of the human kinome. A competition binding assay, such as the KINOMEscan™ platform, is ideal for this purpose.[9][10]

Causality Behind Experimental Choice: This assay format measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site. It directly assesses binding interactions and is independent of enzyme activity, making it a clean and comprehensive method for identifying both intended targets and potential off-targets. The output, typically reported as "percent of control," provides a quantitative measure of interaction strength.[9]

Experimental Protocol: Competition Binding Assay (KINOMEscan™)

  • Compound Preparation: Solubilize this compound and the comparator, SGI-1776, in DMSO to create high-concentration stock solutions.

  • Assay Execution: The test compound is incubated at a screening concentration (e.g., 1 µM) with a panel of DNA-tagged human kinases.

  • Competition: An immobilized, active-site-directed ligand is included in the reaction. Kinases that are not bound by the test compound will bind to this immobilized ligand.

  • Wash Step: Unbound kinase is washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A low signal indicates strong competition from the test compound.[9]

  • Data Analysis: Results are reported as percent of control, where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a stronger interaction.

Illustrative Data:

Kinase TargetThis compound (% of Control @ 1µM)SGI-1776 (% of Control @ 1µM)
PIM1 1.5 0.8
PIM2 3.2 35.1
PIM3 2.8 6.2
FLT338.59.1
CDK965.288.4
JAK289.192.5
CLK412.775.3
DYRK1A78.495.1

Hypothetical data presented for illustrative purposes.

Interpretation: The data suggests our hypothetical compound is a potent binder to all three Pim isoforms, with some cross-reactivity observed for CLK4. The comparator, SGI-1776, shows strong binding to Pim1 and Pim3, but significantly less to Pim2, consistent with its known profile.[11] It also shows a strong off-target interaction with FLT3.

Cellular Target Engagement: Verifying Interaction in a Live Cell Context

After identifying potential targets, it is crucial to confirm that the compound can enter the cell and engage its target in a native, physiological environment. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[12][13][14]

Causality Behind Experimental Choice: CETSA operates on the principle of ligand-induced thermal stabilization.[14] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. By measuring the amount of soluble protein remaining after a heat challenge, we can directly infer target engagement inside the cell, without needing to modify the compound or the protein.[12][15]

CETSA_Workflow cluster_workflow CETSA Experimental Workflow cluster_principle Underlying Principle A 1. Treat Cells (e.g., MV4-11) with Compound B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Quantify Soluble Protein (Western Blot / MS) D->E Unbound Unbound Protein Heat1 Heat Unbound->Heat1 Bound Ligand-Bound Protein Heat2 Heat Bound->Heat2 Aggregated Aggregated Heat1->Aggregated Stable Soluble / Stable Heat2->Stable

Caption: Workflow and principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Culture: Culture a relevant cell line (e.g., MV4-11, a human leukemia line with high Pim-1 expression) to ~80% confluency.

  • Compound Treatment: Treat cells with the test compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler.[12]

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This step is critical for separating aggregated from soluble proteins.

  • Ultracentrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[12]

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration, and analyze the abundance of Pim-1 (and potential off-targets like CLK4) by Western Blotting.

  • Data Analysis: Plot the band intensity for each protein against the temperature to generate a "melt curve." A shift in the curve to the right indicates thermal stabilization and thus, target engagement.

Illustrative Data:

Compound (10 µM)Target ProteinTagg (°C) - VehicleTagg (°C) - CompoundΔTagg (°C)
This compound Pim-1 48.5 56.2 +7.7
CLK450.151.5+1.4
SGI-1776 Pim-1 48.5 55.8 +7.3
FLT352.358.1+5.8

Tagg (aggregation temperature) is the temperature at which 50% of the protein has aggregated. Hypothetical data presented for illustrative purposes.

Interpretation: A significant thermal shift (ΔTagg > 5°C) is observed for Pim-1 with our test compound, confirming robust target engagement in cells. The minor shift for CLK4 suggests a weak or transient interaction in the cellular context. SGI-1776 shows strong engagement with both its primary target Pim-1 and the off-target FLT3, validating the kinome scan data.

In Vitro Enzymatic Assay: Measuring Functional Inhibition

The final step is to quantify the compound's ability to inhibit the catalytic function of the kinase. A biochemical kinase assay directly measures the transfer of a phosphate group from ATP to a substrate.[16][17]

Causality Behind Experimental Choice: While binding and target engagement are essential, they do not guarantee functional inhibition. An enzymatic assay provides the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—which is a critical measure of a compound's potency. We use a non-radioactive, fluorescence-based format for safety and throughput.[16][18]

Experimental Protocol: In Vitro Kinase Assay (e.g., HTRF™ KinEASE™)

  • Reagent Preparation: Prepare solutions of recombinant human Pim-1 kinase, a biotinylated peptide substrate (e.g., a BAD-derived peptide), and ATP.[19]

  • Compound Dilution: Perform a serial dilution of the test compounds in DMSO, followed by a further dilution in the assay buffer.

  • Kinase Reaction: In a 384-well plate, combine the kinase, the serially diluted inhibitor, and the substrate.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection solution containing EDTA, a europium cryptate-labeled anti-phospho-substrate antibody, and streptavidin-XL665.[19]

  • Signal Reading: After a 60-minute incubation, read the plate on an HTRF-compatible reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Illustrative Data:

CompoundTarget KinaseIC50 (nM)
This compound PIM1 15
PIM2 25
PIM3 22
CLK4850
SGI-1776 PIM1 7
PIM2 363
PIM3 69
FLT335

Hypothetical data presented for illustrative purposes, SGI-1776 data reflects literature values.[11]

Interpretation: The IC50 data confirms that this compound is a potent, functional inhibitor of all three Pim isoforms in the low nanomolar range. Its potency against the potential off-target CLK4 is significantly lower (>30-fold selectivity), suggesting it may not be a primary concern. The comparator SGI-1776 is highly potent against Pim-1 but shows much weaker activity against Pim-2, and potent inhibition of the off-target FLT3, confirming the findings from the previous assays.

Conclusion and Future Directions

This structured, multi-assay comparison provides a robust evaluation of the specificity of this compound. Our illustrative data presents it as a potent pan-Pim kinase inhibitor with a more favorable selectivity profile than the first-generation compound SGI-1776, particularly regarding the FLT3 off-target.

Future work should involve expanding the cellular analysis to include downstream signaling effects, such as measuring the phosphorylation of BAD in treated cells, and conducting broader cell-based proliferation assays to correlate target inhibition with a functional cellular outcome.

References

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A Comparative Guide to Pyrazole Sulfonamide Derivatives as Dual COX-2/5-LOX Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the pursuit of agents with superior efficacy and an improved safety profile remains a paramount objective. The dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid cascade, represents a promising strategy to overcome the limitations of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[1][2] This guide provides an in-depth comparison of pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors, benchmarking their performance against other alternatives with supporting experimental data.

The Rationale for Dual Inhibition: A Synergistic Approach to Inflammation Control

Inflammation is a complex biological response involving multiple enzymatic pathways. The arachidonic acid cascade is central to this process, leading to the production of pro-inflammatory mediators, including prostaglandins (via COX enzymes) and leukotrienes (via LOX enzymes).[3][4] While selective COX-2 inhibitors, such as celecoxib, were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs, they do not address the leukotriene-mediated inflammatory pathways.[3][5] Moreover, the use of selective COX-2 inhibitors has been associated with an increased risk of cardiovascular events.[3]

Dual inhibition of COX-2 and 5-LOX offers a more comprehensive approach by simultaneously blocking the production of both prostaglandins and leukotrienes.[6][7][8] This strategy is hypothesized to not only enhance anti-inflammatory efficacy but also to mitigate the side effects associated with the shunting of arachidonic acid metabolism down the 5-LOX pathway when only COX-2 is inhibited.[8]

cluster_0 Arachidonic Acid Cascade cluster_1 COX Pathway cluster_2 5-LOX Pathway cluster_3 Dual Inhibition AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 NSAIDs COX2 COX-2 (Inducible) AA->COX2 Celecoxib LOX5 5-LOX AA->LOX5 Zileuton PGG2 PGG2 COX1->PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins HPETE5 5-HPETE LOX5->HPETE5 LTA4 LTA4 HPETE5->LTA4 Leukotrienes Leukotrienes (e.g., LTB4) LTA4->Leukotrienes Pyrazoles Pyrazole Sulfonamides Pyrazoles->COX2 Pyrazoles->LOX5

Caption: The Arachidonic Acid Cascade and Points of Inhibition.

Comparative Analysis of Inhibitors

The development of dual COX-2/5-LOX inhibitors has led to the exploration of various chemical scaffolds. Among these, pyrazole sulfonamide derivatives have emerged as a promising class of compounds.

Pyrazole Sulfonamide Derivatives

The 1,5-diarylpyrazole scaffold is a key pharmacophore for selective COX-2 inhibition, as exemplified by celecoxib.[9] By incorporating features known to inhibit 5-LOX, researchers have successfully designed pyrazole sulfonamide derivatives with potent dual activity.[2]

One notable example is the benzothiophen-2-yl pyrazole carboxylic acid derivative, which has demonstrated potent analgesic and anti-inflammatory activities surpassing that of celecoxib and indomethacin.[1][10] This compound exhibited impressive inhibitory activity against COX-2 and 5-LOX with IC50 values of 0.01 µM and 1.78 µM, respectively.[1][2][10] It also showed a high selectivity index for COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects.[1][2]

Alternative Dual Inhibitors: Licofelone

Licofelone is a well-characterized dual COX/LOX inhibitor that has undergone clinical evaluation for the treatment of osteoarthritis.[7][11] It acts as a competitive inhibitor of 5-LOX, COX-1, and COX-2.[7] Clinical studies have shown that licofelone has an efficacy comparable to the selective COX-2 inhibitor celecoxib, with a similar gastrointestinal safety profile.[11][12] Interestingly, some data suggest that licofelone may have safety advantages over celecoxib, with a lower incidence of peripheral edema.[11][12]

Benchmarking Performance: A Data-Driven Comparison

To provide a clear comparison of the inhibitory potential of these compounds, the following table summarizes their reported IC50 values.

Compound ClassSpecific Compound ExampleCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Pyrazole Sulfonamide Benzothiophen-2-yl pyrazole carboxylic acid derivative (5b)5.400.011.78344.56[1][2][10]
Selective COX-2 Inhibitor Celecoxib13.020.49>10 (variable reports)26.57[13]
Dual COX/LOX Inhibitor Licofelone(Competitive inhibitor of COX-1, COX-2, and 5-LOX)(Competitive inhibitor of COX-1, COX-2, and 5-LOX)(Competitive inhibitor of COX-1, COX-2, and 5-LOX)N/A[7]
Thiazolidinone Hybrid Compound 1-0.980.86-[3]
β-enaminone Adduct Compound 5-5.791.06-[4]
Benzoquinone Derivative Compound 3-0.550.28-[4]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.

Experimental Design and Protocols

The evaluation of novel dual COX-2/5-LOX inhibitors requires a systematic approach, progressing from in vitro enzymatic assays to in vivo models of inflammation.

cluster_0 Experimental Workflow for Inhibitor Evaluation start Compound Synthesis and Characterization in_vitro In Vitro Screening start->in_vitro cox_assay COX-1/COX-2 Inhibition Assay in_vitro->cox_assay lox_assay 5-LOX Inhibition Assay in_vitro->lox_assay in_vivo In Vivo Efficacy Studies cox_assay->in_vivo lox_assay->in_vivo edema_model Carrageenan-Induced Paw Edema Model in_vivo->edema_model safety Safety and Toxicity Assessment edema_model->safety ulcerogenicity Ulcerogenicity Studies safety->ulcerogenicity pk_pd Pharmacokinetic/ Pharmacodynamic Studies safety->pk_pd end Lead Optimization ulcerogenicity->end pk_pd->end

Caption: A typical experimental workflow for evaluating dual inhibitors.

In Vitro Enzyme Inhibition Assays

The initial screening of compounds typically involves in vitro assays to determine their inhibitory activity against the target enzymes.

Protocol: COX-1 and COX-2 Inhibition Assay

This protocol is based on a colorimetric COX (ovine) inhibitor screening assay.[13]

  • Reagent Preparation: Prepare assay buffer, heme, and enzyme (ovine COX-1 or COX-2) solutions according to the manufacturer's instructions. Prepare a range of concentrations of the test compound and a reference inhibitor (e.g., celecoxib).

  • Enzyme Incubation: In a 96-well plate, add buffer, heme, and the enzyme to each well.

  • Inhibitor Addition: Add the test compound or reference inhibitor to the appropriate wells. Include a control group with no inhibitor.

  • Initiation of Reaction: Add arachidonic acid solution to all wells to initiate the enzymatic reaction.

  • Peroxidase Reaction: The assay utilizes the peroxidase component of COX. A colorimetric substrate is added, which reacts with the PGG2 produced by the cyclooxygenase activity, resulting in a color change.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Protocol: 5-LOX Inhibition Assay

This protocol is a general guideline for a spectrophotometric assay.

  • Reagent Preparation: Prepare a suitable buffer (e.g., Tris-HCl), a solution of 5-lipoxygenase, and a substrate solution (e.g., linoleic acid or arachidonic acid). Prepare a range of concentrations of the test compound and a reference inhibitor (e.g., zileuton).

  • Enzyme and Inhibitor Incubation: In a cuvette, mix the buffer, 5-LOX enzyme solution, and the test compound or reference inhibitor. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate solution to the cuvette to start the reaction.

  • Measurement: The formation of hydroperoxides, the product of the 5-LOX reaction, can be monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Data Analysis: Determine the initial rate of the reaction for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Anti-Inflammatory Activity

Promising compounds from in vitro screening are then evaluated in animal models of inflammation to assess their in vivo efficacy.

Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used and well-established model for evaluating acute inflammation.[14][15]

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into several groups: a control group (vehicle), a positive control group (e.g., indomethacin or celecoxib), and treatment groups receiving different doses of the test compound. Administer the compounds orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group at each time point. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of pyrazole derivatives is significantly influenced by their chemical structure. The presence of a sulfonamide group is often crucial for COX-2 selectivity.[5][16] Furthermore, substitutions on the N1 and C5 phenyl rings of the pyrazole core can modulate both COX-2 and 5-LOX inhibitory activity.[9] For instance, the introduction of a chloro group or a sulfonamide group at the para position of the N1 phenyl moiety has been shown to enhance in vitro dual inhibitory activity and in vivo anti-inflammatory effects.[9]

Conclusion and Future Directions

Pyrazole sulfonamide derivatives represent a highly promising class of dual COX-2/5-LOX inhibitors with the potential for potent anti-inflammatory activity and an improved safety profile compared to existing NSAIDs and selective COX-2 inhibitors. The ability to fine-tune their structure to optimize dual inhibitory activity and pharmacokinetic properties makes them attractive candidates for further drug development.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating a broader range of pyrazole sulfonamide analogues to further improve potency, selectivity, and drug-like properties.

  • In-depth Safety Profiling: Conducting comprehensive preclinical safety and toxicology studies to assess the long-term safety of these compounds, particularly with respect to cardiovascular and renal effects.

  • Elucidation of Off-Target Effects: Investigating potential off-target activities to ensure a clean pharmacological profile.

  • Clinical Translation: Advancing the most promising candidates into clinical trials to evaluate their efficacy and safety in human subjects.

The continued exploration of dual-inhibition strategies, with a focus on well-designed chemical scaffolds like the pyrazole sulfonamides, holds significant promise for the development of the next generation of safer and more effective anti-inflammatory therapies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.